ML-10
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoropentyl)-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYGOAXVKOOCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCF)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153342 | |
| Record name | ML-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216897-16-3 | |
| Record name | ML-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216897163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ML-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50XI028PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Imatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib, a 2-phenylaminopyrimidine derivative, is a potent and selective small-molecule tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2] It functions as a competitive inhibitor at the adenosine (B11128) triphosphate (ATP) binding site of a select number of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascades that drive oncogenesis.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of Imatinib, including its primary molecular targets, the biochemical and cellular consequences of its inhibitory activity, and the experimental methodologies used to elucidate these functions.
Primary Molecular Targets and Binding Affinity
Imatinib's therapeutic efficacy stems from its high affinity for a specific subset of protein tyrosine kinases. Its primary targets include the Abelson cytoplasmic tyrosine kinase (ABL), the constitutively active BCR-ABL fusion protein, the receptor tyrosine kinases for platelet-derived growth factor (PDGFR), and the stem cell factor receptor (c-KIT). The Philadelphia chromosome, a genetic abnormality present in most patients with Chronic Myeloid Leukemia (CML), leads to the creation of the BCR-ABL fusion protein, which exhibits constitutively active tyrosine kinase activity. Imatinib effectively targets this aberrant kinase, which is a key driver of CML. Furthermore, mutations leading to the constitutive activation of c-KIT or PDGFR are central to the pathogenesis of Gastrointestinal Stromal Tumors (GIST).
The inhibitory potency of Imatinib against its primary targets has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's effectiveness, are summarized in the table below.
| Target Kinase | IC50 Value (nM) | Assay Type |
| v-Abl | ~600 | Cell-free/Cell-based |
| c-Kit | ~100 | Cell-free/Cell-based |
| PDGFRα | ~100 | Cell-free/Cell-based |
| PDGFRα | 71 | In vitro kinase assay |
| PDGFRβ | 607 | In vitro kinase assay |
| BCR-ABL | 110 | Kinase assay |
Data compiled from multiple sources.
Mechanism of Kinase Inhibition
Imatinib functions by binding to the ATP pocket in the active site of its target kinases. This binding action prevents the subsequent phosphorylation of target proteins, a critical step in many signaling pathways that regulate cellular processes. By occupying the ATP-binding site, Imatinib stabilizes the inactive conformation of the kinase, effectively blocking its enzymatic activity. This inhibition of kinase activity leads to the suppression of downstream signaling pathways involved in cellular proliferation and survival, such as the Ras/MapK and PI3K/AKT pathways. Consequently, in cancer cells dependent on these kinases, Imatinib can induce apoptosis (programmed cell death) and inhibit proliferation. While Imatinib also inhibits the ABL protein in normal cells, these cells typically have redundant tyrosine kinases that allow them to function despite ABL inhibition. In contrast, some tumor cells exhibit a strong dependence on the activity of kinases like BCR-ABL, making them particularly susceptible to Imatinib.
Signaling Pathway Inhibition
The inhibitory action of Imatinib on BCR-ABL, c-KIT, and PDGFR disrupts key signaling cascades that promote cancer cell growth and survival. The following diagram illustrates the central role of these kinases and the point of intervention by Imatinib.
Experimental Protocols
The mechanism of action of Imatinib has been elucidated through a variety of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of Imatinib on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Purify the recombinant kinase domain of the target protein (e.g., ABL, c-KIT).
-
Synthesize a peptide substrate containing a tyrosine residue that can be phosphorylated by the kinase.
-
Prepare a stock solution of Imatinib in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, combine the purified kinase, the peptide substrate, and varying concentrations of Imatinib in the reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP (containing a radiolabeled ATP, such as [γ-33P]ATP, for detection).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
-
Detection and Data Analysis:
-
Separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose paper and washing away the free ATP.
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each Imatinib concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of Imatinib on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cell lines that are dependent on the target kinases of Imatinib (e.g., K562 cells, which are BCR-ABL positive) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Imatinib in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Imatinib.
-
Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., a solution containing SDS and HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability at each Imatinib concentration relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the Imatinib concentration.
-
Western Blot Analysis for Phosphorylation Status
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of Imatinib's inhibitory effect in a cellular context.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cultured cells with Imatinib at various concentrations and for different durations.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the light signal on an X-ray film or with a digital imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the cellular effects of Imatinib.
Conclusion
Imatinib's mechanism of action as a selective tyrosine kinase inhibitor represents a landmark in the development of targeted cancer therapies. By specifically targeting the constitutively active kinases that drive the growth of certain cancers, such as CML and GIST, Imatinib achieves high therapeutic efficacy with a manageable side-effect profile. The experimental protocols detailed in this guide have been instrumental in characterizing its molecular mechanism and continue to be valuable tools in the ongoing research and development of novel kinase inhibitors. A thorough understanding of Imatinib's mechanism of action is crucial for optimizing its clinical use, overcoming mechanisms of resistance, and designing the next generation of targeted anticancer agents.
References
ML-10: A Small Molecule Probe for the Detection of Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: ML-10, or 2-(5-fluoropentyl)-2-methyl-malonic acid, is a novel small molecule probe designed for the specific detection and imaging of apoptosis.[1] With a molecular weight of 206 Da, its small size facilitates cell permeability.[2][3] For imaging purposes, particularly Positron Emission Tomography (PET), this compound can be radiolabeled with Fluorine-18 ([18F]this compound).[1][4] A key characteristic of this compound is its ability to be selectively taken up and accumulated within apoptotic cells, while being effectively excluded from both viable and necrotic cells. This selectivity allows for clear differentiation between programmed cell death and other cellular states, making it a valuable tool in various research and clinical applications.
Core Mechanism of Action
The selective uptake of this compound by apoptotic cells is not based on a single receptor-ligand interaction but rather on a combination of distinct physiological and biochemical changes that occur during the early stages of apoptosis. The probe's accumulation is intrinsically linked to the "apoptotic membrane imprint," a unique set of features that distinguishes an apoptotic cell from a healthy or necrotic one.
Key events that facilitate this compound uptake include:
-
Intact Plasma Membrane: Unlike necrotic cells, which have ruptured membranes, early-stage apoptotic cells maintain their membrane integrity. The uptake mechanism of this compound requires this intact barrier.
-
Membrane Depolarization and Acidification: Apoptosis is associated with changes in ion flux and membrane potential. This compound's uptake is dependent on these specific alterations.
-
Phosphatidylserine (PS) Externalization: A hallmark of apoptosis is the "flipping" of PS from the inner to the outer leaflet of the plasma membrane.
-
Caspase Activation: The uptake of this compound is associated with the activation of the caspase cascade, a central component of the apoptotic signaling pathway.
This multi-faceted dependency ensures high specificity. Once the cell membrane is fully compromised, as in necrosis, the mechanism for this compound accumulation is lost, providing a clear distinction between these two forms of cell death.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound, derived from preclinical and clinical studies.
Table 1: Physicochemical and Dosimetric Properties of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 206 Da | |
| Recommended Human Dose ([18F]this compound) | 233 ± 90 MBq | |
| Effective Whole-Body Dose | 15.4 ± 3.7 µSv/MBq | |
| Elimination Half-Life (Blood) | 1.3 ± 0.1 h | |
| Elimination Half-Life (Other Organs) | 1.1 ± 0.2 h |
| Dose-Limiting Organ | Urinary Bladder | |
Table 2: Example Concentrations for In Vitro Apoptosis Induction
| Cell Line | Apoptotic Stimulus | Concentration & Duration | Source |
|---|---|---|---|
| HeLa (Human Cervix Carcinoma) | Cisplatin | 50 µM for 24 h |
| CT26 (Murine Colon Carcinoma) | Taxotere | 1 µM for 24 h | |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound in both in vitro and in vivo settings. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Detection of Apoptosis Using Fluorescently-Labeled this compound
This protocol describes the use of a fluorescently-tagged this compound derivative (e.g., this compound-dansyl) to identify apoptotic cells via fluorescence microscopy.
1. Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Cisplatin, Staurosporine)
-
Fluorescently-labeled this compound (e.g., this compound-dansyl)
-
Annexin V-Cy3 conjugate
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
2. Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Induction of Apoptosis: Treat the cells with a known apoptotic stimulus at a predetermined concentration and duration (e.g., 50 µM Cisplatin for 24 hours for HeLa cells). Include an untreated control group.
-
Probe Incubation: Following apoptosis induction, wash the cells once with PBS.
-
Co-incubation: Incubate the cells with a solution containing this compound-dansyl and either Annexin V-Cy3 (to confirm apoptosis) or Propidium Iodide (to exclude necrotic cells). Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with cold PBS to remove unbound probes.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes, followed by washing, if imaging is not performed immediately.
-
Microscopy: Mount the coverslips on glass slides. Visualize the cells using a fluorescence microscope.
-
This compound-dansyl: Green/turquoise fluorescence indicates uptake in apoptotic cells.
-
Annexin V-Cy3: Red fluorescence confirms PS externalization in apoptotic cells.
-
PI: Red fluorescence indicates necrotic or late-stage apoptotic cells with compromised membranes.
-
3. Expected Results:
-
Untreated Cells: Should show minimal fluorescence from any probe.
-
Apoptotic Cells: Will exhibit strong intracellular green/turquoise fluorescence (this compound uptake) and red fluorescence from Annexin V. These cells should be PI-negative.
-
Necrotic Cells: Will be PI-positive (red) but will not show significant this compound-dansyl accumulation.
Protocol 2: In Vivo Apoptosis Imaging with [18F]this compound PET/CT
This protocol outlines the general steps for using [18F]this compound to image apoptosis in a murine model of cardiac ischemia-reperfusion injury.
1. Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for thoracotomy
-
[18F]this compound (radiosynthesis performed according to established methods)
-
[18F]FDG (for localizing ischemic area)
-
Small animal PET/CT scanner
-
Saline solution
2. Procedure:
-
Animal Model Creation:
-
Anesthetize the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Induce cardiac ischemia by transiently ligating the left anterior descending (LAD) artery with a suture.
-
After a set period (e.g., 30 minutes), release the suture to allow reperfusion.
-
Close the chest cavity and allow the animal to recover.
-
-
Tracer Injection: At a specified time post-reperfusion (e.g., 24 hours), intravenously inject the mouse with [18F]this compound via the tail vein.
-
Uptake Period: Allow the tracer to distribute for approximately 60-90 minutes.
-
PET/CT Imaging:
-
Anesthetize the animal and position it in the scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Perform a PET scan to detect the distribution of [18F]this compound.
-
-
Localization Scan (Optional but Recommended): On a separate day, perform an [18F]FDG PET scan to identify the ischemic (infarct) area, which will show diminished [18F]FDG uptake. This helps in co-registering the apoptosis signal.
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) over the ischemic area (target) and a remote, healthy myocardial area (background).
-
Calculate the target-to-background ratio (TBR) to quantify the specific uptake of [18F]this compound in the apoptotic tissue.
-
3. Histological Validation:
-
After the final imaging session, euthanize the animal and excise the heart.
-
Section the heart tissue and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to histologically confirm the presence of apoptotic cells in the regions that showed high [18F]this compound uptake.
Conclusion
This compound is a highly specific small molecule probe for detecting apoptosis. Its mechanism, which relies on the unique membrane characteristics of apoptotic cells, allows it to effectively distinguish programmed cell death from viability and necrosis. With both fluorescent and radiolabeled versions available, this compound is a versatile tool for a wide range of applications, from fundamental cell biology research to preclinical and clinical imaging. The protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals looking to incorporate this compound into their studies for the robust and quantitative assessment of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of apoptosis by [18F]this compound after cardiac ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of cardiac apoptosis by [18F]this compound in a mouse model of permanent LAD ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Technical Guide to ML-10: A Small-Molecule Probe for Apoptosis Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Apoptosis Imaging
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] In oncology, the ability to non-invasively monitor apoptosis can provide an early indication of therapeutic efficacy, as many anti-cancer drugs aim to induce this cell death pathway in tumor cells.[1][3] This has driven the development of molecular imaging agents capable of detecting apoptosis in vivo. Among these, [¹⁸F]ML-10 has emerged as a promising small-molecule radiotracer for Positron Emission Tomography (PET) imaging.
This compound, or 2-(5-fluoropentyl)-2-methylmalonic acid, is a low molecular weight compound developed by ApoSense. It is designed to selectively accumulate in cells undergoing early apoptosis. When labeled with the positron-emitting radionuclide Fluorine-18 ([¹⁸F]), it allows for the in vivo visualization and quantification of apoptotic processes. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound as a clinical tool for apoptosis imaging.
Discovery and Design Rationale
The development of this compound was based on the need for a small, metabolically stable molecule that could readily penetrate tissues and specifically target apoptotic cells, while exhibiting favorable pharmacokinetics for PET imaging. Unlike larger protein-based agents like Annexin V, which can have slow clearance from non-target tissues, a small molecule like this compound (molecular weight of 206 Da) offers the advantage of rapid biodistribution and clearance.
The molecular design of this compound incorporated several key features:
-
Malonic Acid Scaffold: This di-acid group is crucial for the recognition of and interaction with apoptotic cells.
-
Alkyl Chain: An attached fluoropentyl chain renders the molecule amphipathic, facilitating interaction with the cell membrane. The length of this chain was optimized to balance membrane interaction with favorable pharmacokinetic properties.
-
α-Methyl Group: The addition of a methyl group at the alpha position to the malonic acid was intended to prevent in vivo metabolism, ensuring the tracer remains intact.
-
Terminal Fluorine: A fluorine atom on the alkyl chain allows for straightforward radiolabeling with ¹⁸F for PET imaging.
Mechanism of Action
This compound is believed to selectively enter and accumulate in cells during the early stages of apoptosis, a phase where the plasma membrane integrity is still preserved. The precise mechanism is not fully elucidated, but it is understood to be linked to a series of membrane alterations that are characteristic of apoptosis.
Key aspects of the proposed mechanism include:
-
Interaction with Apoptotic Membranes: this compound's uptake is dependent on changes in the plasma membrane that occur early in the apoptotic cascade. This distinguishes it from probes that detect late-stage apoptosis or necrosis, where membrane integrity is lost.
-
Caspase-Dependence: The uptake of this compound has been shown to be a caspase-dependent process. Inhibition of caspases, the key executioner enzymes of apoptosis, completely blocks the cellular uptake of this compound.
-
Intracellular Accumulation: Once inside an apoptotic cell, this compound accumulates, allowing for a detectable signal. This accumulation is lost if the cell membrane is disrupted, which is a key feature of necrosis. This property allows this compound to distinguish between apoptotic and necrotic cells.
The uptake of this compound correlates well with other hallmarks of early apoptosis, such as the externalization of phosphatidylserine (B164497) (detected by Annexin V binding) and the disruption of the mitochondrial membrane potential.
References
The Uptake Mechanism of ML-10 in Apoptotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-10 is a small-molecule probe designed for the in vivo imaging of apoptosis, or programmed cell death. Its radiolabeled form, [¹⁸F]this compound, allows for non-invasive detection and quantification of apoptotic processes using Positron Emission Tomography (PET). A key feature of this compound is its selective accumulation in apoptotic cells, while being excluded from viable and necrotic cells. This technical guide provides an in-depth exploration of the core mechanism of this compound uptake in apoptotic cells, summarizing quantitative data from preclinical studies, detailing experimental protocols, and visualizing the key signaling pathways involved.
Core Uptake Mechanism: A Multi-faceted Process
The selective uptake of this compound into apoptotic cells is not mediated by a single receptor but is rather a consequence of a series of coordinated biochemical and biophysical changes that occur in the plasma membrane during apoptosis. These changes create a unique microenvironment that facilitates the entry and retention of this compound. The primary events include the externalization of phosphatidylserine (B164497) (PS), membrane depolarization, and cellular acidification.
Phosphatidylserine Externalization: The "Eat-Me" Signal that Attracts this compound
In healthy cells, the phospholipid phosphatidylserine is actively maintained on the inner leaflet of the plasma membrane by enzymes called flippases. During apoptosis, this asymmetry is lost. This process is initiated by the activation of executioner caspases (caspase-3 and -7). These caspases cleave and inactivate the flippases, while simultaneously cleaving and activating another set of enzymes called scramblases (such as Xkr8 and TMEM16F). Activated scramblases then non-specifically shuffle phospholipids (B1166683) between the two leaflets of the plasma membrane, leading to the exposure of PS on the outer surface of the cell.
The exposed, negatively charged PS head groups are thought to interact with the malonic acid moiety of this compound, facilitating its initial association with the apoptotic cell membrane.
Membrane Depolarization and Cellular Acidification: Driving Forces for this compound Entry
Concurrent with PS externalization, apoptotic cells undergo membrane depolarization and a decrease in intracellular pH (acidification). The loss of the normal membrane potential and the acidic intracellular environment are believed to create a favorable electrochemical gradient for the translocation of the negatively charged this compound molecule across the plasma membrane. While the precise transport mechanism is not fully elucidated, it is hypothesized to be a passive or facilitated diffusion process driven by these altered biophysical conditions.
Quantitative Analysis of [¹⁸F]this compound Uptake in Preclinical Models
Numerous preclinical studies have demonstrated the efficacy of [¹⁸F]this compound for imaging apoptosis in various disease models, including oncology and cardiovascular disease. The uptake of the tracer is typically quantified using metrics such as the target-to-background ratio (TBR) or the percentage of injected dose per gram of tissue (%ID/g).
Table 1: [¹⁸F]this compound Uptake in Animal Models of Cancer
| Cancer Model | Animal Model | Treatment | Time Post-Treatment | Uptake Metric | Fold Increase vs. Control/Baseline | Reference |
| Head and Neck (UM-SCC-22B) | Mouse | Doxorubicin | Day 3 | Tumor-to-Liver Ratio | ~1.5 | |
| Head and Neck (UM-SCC-22B) | Mouse | Doxorubicin | Day 7 | Tumor-to-Liver Ratio | ~1.8 | |
| Nasopharyngeal Carcinoma | Mouse | Radiotherapy + Cetuximab | 24 hours | T/M Ratio | Significantly Higher | |
| Nasopharyngeal Carcinoma | Mouse | Radiotherapy + Cetuximab | 48 hours | T/M Ratio | Significantly Higher | |
| Triple-Negative Breast Cancer | Mouse | Paclitaxel | Day 3 | %ID/g | No Significant Increase | |
| Triple-Negative Breast Cancer | Mouse | Paclitaxel | Day 6 | %ID/g | No Significant Increase |
Table 2: [¹⁸F]this compound Uptake in a Mouse Model of Myocardial Infarction
| Time Post-Ligation | Uptake Metric | Value (Mean ± SEM) | Reference |
| 2 hours | TBR | ~3.5 ± 0.5 | |
| 4 hours | TBR | ~3.0 ± 0.4 | |
| 6 hours | TBR | ~2.5 ± 0.3 | |
| 24 hours | TBR | ~2.0 ± 0.2 | |
| 48 hours | TBR | ~1.5 ± 0.2 |
Experimental Protocols
[¹⁸F]this compound Radiosynthesis
The radiosynthesis of [¹⁸F]this compound is typically performed via a one-pot, two-step procedure. A common method involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride, followed by acidic hydrolysis to yield [¹⁸F]this compound.
Materials:
-
[¹⁸F]Fluoride
-
This compound precursor (e.g., diethyl 2-(5-tosyloxypentyl)-2-methylmalonate)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Hydrochloric acid (HCl)
-
Sterile water for injection
-
Automated synthesis module
Procedure:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reactor vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add the this compound precursor dissolved in anhydrous acetonitrile to the reactor.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After cooling, add hydrochloric acid to the reactor and heat to induce hydrolysis of the ester groups.
-
Purify the crude [¹⁸F]this compound product using semi-preparative HPLC.
-
Formulate the purified [¹⁸F]this compound in a physiologically compatible buffer (e.g., phosphate-buffered saline) for injection.
In Vitro [³H]this compound Uptake Assay in Apoptotic Cells
This protocol describes a general method for assessing the uptake of radiolabeled this compound in a cell culture model of apoptosis.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
[³H]this compound
-
Assay buffer (e.g., HEPES-buffered saline)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.
-
Induction of Apoptosis: Treat the cells with an appropriate concentration of an apoptosis-inducing agent for a predetermined duration to induce apoptosis. Include untreated control wells.
-
Cell Harvest and Washing: Gently harvest the cells (both adherent and suspension) and wash them twice with pre-warmed assay buffer to remove any residual medium or treatment agent.
-
Incubation with [³H]this compound: Resuspend the cell pellets in assay buffer containing a known concentration of [³H]this compound. Incubate the cells at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer. This can be achieved by centrifugation or filtration.
-
Cell Lysis: Lyse the washed cells using a suitable lysis buffer or by freeze-thaw cycles.
-
Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the number of cells or protein concentration to determine the specific uptake of [³H]this compound. Compare the uptake in apoptotic cells to that in viable control cells.
Visualizing the this compound Uptake Pathway
The following diagrams illustrate the key signaling events and the proposed mechanism of this compound uptake in apoptotic cells.
The Apoptosis Imaging Agent ML-10: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-10, with the systematic IUPAC name 2-(5-fluoropentyl)-2-methylpropanedioic acid, is a small molecule designed for the in-vivo imaging of apoptosis. Its unique ability to selectively accumulate in cells undergoing programmed cell death has positioned it as a valuable tool in preclinical and clinical research, particularly as a positron emission tomography (PET) tracer when labeled with fluorine-18 (B77423) ([¹⁸F]this compound). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental protocols related to this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular imaging, oncology, cardiovascular disease, and drug development.
Chemical Structure and Properties
This compound is a derivative of malonic acid, featuring a methyl group and a 5-fluoropentyl chain attached to the alpha-carbon. This structure imparts specific chemical and physical properties that are crucial for its biological function and imaging applications.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(5-fluoropentyl)-2-methylpropanedioic acid[1] |
| Molecular Formula | C₉H₁₅FO₄[1] |
| CAS Number | 1216897-16-3[1] |
| SMILES | CC(CCCCCF)(C(=O)O)C(=O)O[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 206.21 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the alkylation of a malonic ester, followed by hydrolysis. The following is a representative synthetic scheme.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of Diethyl 2-(5-bromopentyl)-2-methylmalonate
-
To a solution of diethyl methylmalonate in a suitable aprotic solvent (e.g., anhydrous dimethylformamide), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add 1,5-dibromopentane (B145557) dropwise to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C overnight.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain diethyl 2-(5-bromopentyl)-2-methylmalonate.
Step 2: Synthesis of Diethyl 2-(5-fluoropentyl)-2-methylmalonate
-
Dissolve diethyl 2-(5-bromopentyl)-2-methylmalonate in a suitable solvent (e.g., acetonitrile).
-
Add a fluorinating agent, such as potassium fluoride (B91410) (KF) and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield diethyl 2-(5-fluoropentyl)-2-methylmalonate.
Step 3: Hydrolysis to form this compound
-
Dissolve diethyl 2-(5-fluoropentyl)-2-methylmalonate in a mixture of ethanol (B145695) and water.
-
Add a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Mechanism of Action and Biological Properties
This compound's ability to selectively target apoptotic cells is attributed to changes in the plasma membrane that occur during the early stages of apoptosis.
Key events in apoptosis that facilitate this compound uptake include:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, creating a recognition site for this compound.
-
Caspase Activation: The activation of caspases, a family of proteases that are key mediators of apoptosis, is associated with the cellular changes that allow for this compound uptake.
-
Disruption of Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are another hallmark of apoptosis that correlates with this compound accumulation.
Importantly, this compound is excluded from viable cells with intact membranes and does not accumulate in necrotic cells, allowing for the specific detection of apoptosis.
Experimental Protocols for Functional Validation
To validate the function of this compound as an apoptosis-specific probe, several standard in vitro assays can be performed.
Annexin V Staining for Apoptosis Detection
This assay is used to detect the externalization of phosphatidylserine, a key indicator of early apoptosis.
Protocol:
-
Induce apoptosis in a cell culture using a known stimulus (e.g., staurosporine, chemotherapy drug). Include an untreated control group.
-
Harvest both adherent and suspension cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add a viability dye such as propidium (B1200493) iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Analyze the cells by flow cytometry.
Caspase Activity Assay
This assay measures the activity of caspases, which are central to the apoptotic process.
Protocol:
-
Treat cells with an apoptosis-inducing agent.
-
Lyse the cells to release their contents.
-
Add a specific caspase substrate (e.g., a DEVD peptide for caspase-3/7) conjugated to a fluorophore or chromophore.
-
Incubate the lysate with the substrate.
-
Measure the fluorescence or absorbance, which is proportional to the caspase activity.
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Fix and permeabilize the cells or tissue sections.
-
Incubate with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
If an indirectly labeled dUTP is used, follow with a secondary detection step (e.g., an anti-BrdU antibody conjugated to a fluorophore).
-
Counterstain the nuclei with a DNA dye like DAPI.
-
Visualize the stained cells or tissue sections using fluorescence microscopy.
Preclinical [¹⁸F]this compound PET Imaging Workflow
The radiolabeled form of this compound, [¹⁸F]this compound, is used for in vivo imaging of apoptosis using PET.
Detailed Protocol for a Preclinical PET Imaging Study
-
Animal Model Preparation: Establish the desired animal model (e.g., tumor-bearing mice).
-
Induction of Apoptosis: Administer a therapeutic agent to induce apoptosis in the target tissue.
-
Radiosynthesis of [¹⁸F]this compound: Synthesize [¹⁸F]this compound from a suitable precursor via nucleophilic fluorination with [¹⁸F]fluoride.
-
Tracer Administration: Inject a sterile, pyrogen-free solution of [¹⁸F]this compound intravenously into the animal.
-
PET/CT Imaging: After a suitable uptake period (typically 60-120 minutes), anesthetize the animal and perform a whole-body PET/CT scan.
-
Image Analysis: Reconstruct the PET images and quantify the tracer uptake in regions of interest (ROIs), often expressed as the Standardized Uptake Value (SUV).
-
Ex Vivo Validation: Following imaging, euthanize the animal and collect tissues of interest for biodistribution studies (gamma counting) and histological validation of apoptosis (e.g., TUNEL staining, caspase-3 immunohistochemistry).
Conclusion
This compound is a powerful and specific probe for the detection of apoptosis. Its well-defined chemical structure and properties, coupled with a clear mechanism of action, make it an invaluable tool for researchers in various biomedical fields. When radiolabeled with ¹⁸F, [¹⁸F]this compound enables non-invasive, quantitative imaging of apoptosis in vivo, offering significant potential for monitoring disease progression and response to therapy in both preclinical and clinical settings. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in apoptosis research.
References
In-Depth Technical Guide: Cellular Evaluation of the Apoptosis Probe ML-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell types in which the small molecule apoptosis probe, ML-10, has been evaluated. This compound, and its radiolabeled counterpart [¹⁸F]this compound, is a valuable tool for detecting apoptosis both in vitro and in vivo.[1][2] Its selective uptake and accumulation in apoptotic cells, while being excluded from viable or necrotic cells, makes it a significant asset in preclinical and clinical research, particularly in oncology and cardiovascular disease.[1][3][4]
Cellular Targets of this compound
This compound has been investigated in a variety of cancer cell lines and in animal models of different diseases. The following table summarizes the cell types and experimental contexts in which this compound has been tested.
| Cell Line/Tissue | Cancer/Disease Type | Experimental Context | Reference |
| HeLa | Human Cervix Carcinoma | In vitro induction of apoptosis with cisplatin (B142131). | |
| CT26 | Murine Colon Carcinoma | In vitro induction of apoptosis with taxotere. | |
| Jurkat | Human T-lymphocyte | In vitro induction of apoptosis with Anti-Fas antibody. | |
| UM-SCC-22B | Human Head and Neck Squamous Cell Carcinoma | In vivo mouse xenograft model to assess chemotherapy response. | |
| Triple-Negative Breast Cancer (TNBC) Models | Breast Cancer | In vivo murine xenograft models to visualize apoptotic cells. | |
| Daudi | Human Burkitt's Lymphoma | In vivo mouse model to evaluate therapy response. | |
| Testicular Tissue | Normal Physiology | In vivo (mice and human) evaluation of physiological apoptosis. | |
| Atherosclerotic Plaques | Atherosclerosis | In vivo mouse model to detect apoptotic cells in plaques. | |
| Cardiac Tissue | Myocardial Infarction | In vivo mouse model of cardiac ischemia-reperfusion injury. | |
| Brain Tissue | Cerebral Stroke | In vivo mouse model of experimental cerebral stroke. | |
| Non-Hodgkin's Lymphoma (NHL) Patients | Non-Hodgkin's Lymphoma | Clinical trial to assess apoptosis in response to chemotherapy. | |
| Patients with Brain Metastases | Brain Metastases | Clinical study to detect tumor response to radiation therapy. |
Mechanism of Action and Signaling Pathway
This compound's selective uptake is attributed to a series of apoptosis-associated alterations in the cell membrane. These changes, which occur early in the apoptotic process while the membrane integrity is still preserved, create a unique "apoptotic membrane imprint." This imprint includes the externalization of phosphatidylserine, membrane leaflet acidification, and persistent membrane depolarization. The uptake of this compound is associated with key apoptotic features such as caspase activation and Annexin-V binding.
Caption: Signaling pathway of this compound uptake in apoptotic cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Apoptosis Induction and this compound Staining
Objective: To induce apoptosis in cultured cancer cells and visualize the uptake of a fluorescently labeled this compound analog (this compound-dansyl).
Cell Lines:
-
HeLa (Human Cervix Carcinoma)
-
CT26 (Murine Colon Carcinoma)
Methodology:
-
Cell Culture: Cells are cultured under standard conditions.
-
Apoptosis Induction:
-
HeLa cells are treated with 50 µM cisplatin for 24 hours.
-
CT26 cells are treated with 1 µM taxotere for 24 hours.
-
-
Staining:
-
Following apoptosis induction, cells are co-incubated with this compound-dansyl and either Propidium Iodide (PI) to identify necrotic cells or Annexin-V-Cy3 as a known apoptosis marker.
-
-
Microscopy: Cells are visualized using fluorescent microscopy to assess the co-localization of this compound-dansyl with apoptotic markers and its exclusion from viable and necrotic cells.
Caption: Workflow for in vitro testing of this compound in cancer cell lines.
In Vivo PET Imaging in a Mouse Xenograft Model
Objective: To evaluate the potential of [¹⁸F]this compound PET imaging for the early assessment of treatment-induced apoptosis in a solid tumor model.
Animal Model:
-
BALB/c nude mice implanted with UM-SCC-22B (head and neck squamous cell carcinoma) tumors.
Methodology:
-
Tumor Implantation: UM-SCC-22B cells are implanted in the mice.
-
Baseline Imaging: A baseline [¹⁸F]this compound PET/CT scan is acquired on day 0.
-
Treatment: Mice are treated with a chemotherapeutic agent (e.g., doxorubicin).
-
Follow-up Imaging: Subsequent [¹⁸F]this compound PET/CT scans are performed on days 1, 3, and 7 post-treatment.
-
Data Analysis: Changes in [¹⁸F]this compound uptake in the tumors are compared to baseline and to control (untreated) mice. Tumor volume is also monitored.
-
Histological Correlation: Tumor tissues are analyzed for apoptotic markers to correlate with the imaging findings.
Quantitative Data Summary
The following table presents a summary of the concentrations and conditions used in the in vitro studies.
| Parameter | HeLa Cells | CT26 Cells |
| Apoptosis Inducer | Cisplatin | Taxotere |
| Concentration | 50 µM | 1 µM |
| Incubation Time | 24 hours | 24 hours |
| Reference |
In vivo studies have demonstrated a significant increase in [¹⁸F]this compound uptake in treated tumors compared to baseline and controls, which correlated with subsequent tumor volume decrease. For instance, in one clinical study, an increase in [¹⁸F]this compound uptake of 30%-60% after radiation therapy corresponded to a 27-30% reduction in tumor size.
Conclusion
This compound has been rigorously tested across a spectrum of cancer cell lines and in various preclinical and clinical settings. Its ability to selectively target apoptotic cells provides a powerful, non-invasive method for assessing therapeutic efficacy early in the course of treatment. The detailed protocols and data presented in this guide offer a solid foundation for researchers and clinicians looking to incorporate this promising apoptosis probe into their studies. Further research will continue to elucidate the full potential of this compound in advancing personalized medicine and drug development.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interest and Limits of [18F]this compound PET Imaging for Early Detection of Response to Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]
ML-10: A Technical Guide to its Selectivity for Apoptotic Versus Necrotic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-10 is a small-molecule probe designed for the detection of apoptosis.[1] Due to the inclusion of a fluorine atom, it can be radiolabeled with 18F for use in positron emission tomography (PET) imaging studies of apoptosis.[1] A key characteristic of this compound is its selective uptake and accumulation in apoptotic cells, while being excluded from viable or necrotic cells.[1][2] This selectivity is crucial for accurately monitoring apoptosis in various research and clinical settings. The uptake of this compound is associated with key hallmarks of apoptosis, including caspase activation, Annexin V binding, and the disruption of the mitochondrial membrane potential.[1] This technical guide provides an in-depth overview of the selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying cellular mechanisms.
Data Presentation
The selectivity of this compound for apoptotic cells has been demonstrated in various studies. The following tables summarize key findings regarding its preferential accumulation in apoptotic cells compared to necrotic and viable cells.
Table 1: Quantitative Analysis of [18F]this compound Uptake in Apoptotic Tissues (In Vivo)
| Animal Model | Method of Apoptosis Induction | Fold Increase in Uptake (Apoptotic vs. Healthy Tissue) | Reference |
| Mouse Model of Muscular Apoptosis | Not specified | 3-4 times higher | |
| Rabbit Atherosclerosis Model | Balloon injury | Significantly higher target-to-background ratio in apoptotic plaques vs. control | |
| Mouse Myocardial Infarction Model | Permanent LAD ligation | Peak target-to-background ratio at 2-4 hours post-ligation |
Table 2: Qualitative In Vitro Selectivity of this compound
| Cell Line(s) | Apoptosis Inducer | Key Findings | Reference(s) |
| HeLa, CT26 | Cisplatin, Taxotere | This compound-dansyl uptake correlated highly with Annexin-V binding. | |
| HeLa, CT26 | Cisplatin, Taxotere | This compound-dansyl did not accumulate in PI-positive (necrotic) cells. | |
| H9C2 | Not specified | [18F]ML-8 (an analog) bound to apoptotic cells but not necrotic or normal cells. |
Signaling Pathways and Mechanism of this compound Selectivity
The selective uptake of this compound by apoptotic cells is attributed to a series of specific molecular and cellular changes that occur during apoptosis while the plasma membrane remains intact.
The Apoptotic Cascade
Apoptosis is a programmed cell death pathway mediated by a family of proteases called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) triggers a cascade leading to the activation of executioner caspases (like caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Membrane Alterations in Apoptosis
A critical event in early apoptosis is the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. This is an "eat-me" signal for phagocytes. Concurrently, changes in ion transport lead to the depolarization of the plasma membrane. These events occur while the membrane's integrity is maintained, a key distinction from necrosis where the membrane ruptures early on.
Experimental Protocols
To experimentally verify the selectivity of this compound, a combination of cell culture-based assays is employed.
Experimental Workflow
Protocol 1: Induction of Apoptosis and Necrosis
A. Induction of Apoptosis (Example using Staurosporine)
-
Culture cells to the desired confluency in appropriate cell culture flasks or plates.
-
Prepare a stock solution of Staurosporine in DMSO.
-
Treat cells with a final concentration of 1 µM Staurosporine.
-
Incubate the cells for 3-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Include a vehicle-treated control (DMSO only).
B. Induction of Necrosis (Example using Heat Shock)
-
Culture cells to the desired confluency.
-
For adherent cells, scrape the cells into a conical tube. For suspension cells, pellet the cells by centrifugation.
-
Resuspend the cell pellet in a small volume of PBS.
-
Incubate the cell suspension in a water bath at 56°C for 30 minutes.
-
Alternatively, subject the cells to several freeze-thaw cycles by alternating between a dry ice/ethanol bath and a 37°C water bath.
Protocol 2: Staining with this compound, Annexin V, and Propidium Iodide for Fluorescence Microscopy
-
After inducing apoptosis or necrosis, harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add this compound-dansyl (or another fluorescently labeled this compound) to the cell suspension at the manufacturer's recommended concentration.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-Cy3) to the cell suspension.
-
Add Propidium Iodide (PI) to a final concentration of 1-5 µg/mL.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope using the appropriate filter sets for the chosen fluorophores.
-
Viable cells: Should show minimal fluorescence.
-
Apoptotic cells: Should be positive for this compound and Annexin V, but negative for PI.
-
Necrotic cells: Should be positive for PI and may show some surface binding of Annexin V, but should be negative for this compound uptake.
-
Protocol 3: Flow Cytometry Analysis using Annexin V and PI
-
Induce apoptosis and necrosis in separate cell populations as described in Protocol 1. Include a viable cell control.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound demonstrates a high degree of selectivity for apoptotic cells over necrotic and viable cells. This selectivity is rooted in the unique biochemical and morphological changes that occur in the plasma membrane during the early stages of apoptosis, namely phosphatidylserine externalization and membrane depolarization, while membrane integrity is preserved. The exclusion of this compound from necrotic cells, which are characterized by rapid membrane rupture, makes it a valuable tool for the specific detection and imaging of apoptosis in a variety of research and potential clinical applications. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and leverage the selective properties of this compound in their own studies.
References
Preclinical Profile of [18F]ML-10: An In-Depth Technical Guide to a Novel Apoptosis Radiotracer
Introduction
[18F]ML-10, or 2-(5-[18F]fluoropentyl)-2-methylmalonic acid, is a low molecular weight radiotracer developed for the in vivo imaging of apoptosis using Positron Emission Tomography (PET). Apoptosis, or programmed cell death, is a critical process in both normal physiology and various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. The ability to non-invasively visualize and quantify apoptosis can provide valuable insights into disease progression and the efficacy of therapeutic interventions. [18F]this compound selectively accumulates in cells undergoing apoptosis by targeting characteristic membrane alterations that occur early in the apoptotic process, such as changes in membrane potential and lipid scrambling.[1][2][3] This technical guide provides a comprehensive overview of the preclinical studies that have characterized the biodistribution, pharmacokinetics, and in vivo efficacy of [18F]this compound as an apoptosis imaging agent.
Data Presentation
The following tables summarize the quantitative data from various preclinical studies, providing a comparative view of the biodistribution and in vivo performance of [18F]this compound across different animal models and conditions.
Table 1: Biodistribution of [18F]this compound in Control Mice
| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 90 min (%ID/g) | 120 min (%ID/g) |
| Blood | < 1.0 | < 0.5 | < 0.5 | < 0.5 |
| Heart | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Lung | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Liver | < 1.0 | < 0.5 | < 0.5 | < 0.5 |
| Spleen | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Kidneys | > 2.0 | > 1.5 | > 1.0 | < 1.0 |
| Muscle | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Bone | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
Data compiled from studies showing low background tracer uptake across all major organs, with tracer concentrations falling below 0.5% ID/g by 60 minutes post-injection in most tissues, indicating efficient systemic clearance.[1] The primary route of excretion is renal.
Table 2: Pharmacokinetics of [18F]this compound
| Parameter | Value | Animal Model |
| Blood Half-Life | 12.86 minutes | Mice[1] |
| Elimination Half-Life (Blood) | 1.3 ± 0.1 hours | Healthy Human Volunteers |
| Elimination Half-Life (Other Organs) | 1.1 ± 0.2 hours | Healthy Human Volunteers |
The in vivo kinetic analysis reveals rapid clearance of [18F]this compound from circulation.
Table 3: In Vivo Efficacy of [18F]this compound in Preclinical Disease Models
| Disease Model | Animal Model | Key Findings |
| Atherosclerosis | ApoE-/- Mice | Significantly higher plaque-to-background ratio in older mice with more advanced plaques (2.28±0.20 at 32 weeks vs. 1.69±0.22 at 20 weeks). Uptake correlated with TUNEL and caspase-3 staining. |
| Cerebral Stroke | Mouse (Middle Cerebral Artery Occlusion) | Increased radiotracer uptake in ischemic areas, correlating with DNA fragmentation (TUNEL staining). |
| Triple-Negative Breast Cancer | Mouse (MDA-MB-468 & MDA-MB-231 Xenografts) | Significant correlation between tumor apoptotic fraction and radiotracer uptake in untreated xenografts. However, it could not reliably quantify the enhanced apoptotic response induced by paclitaxel (B517696) chemotherapy. |
| Nasopharyngeal Carcinoma | Mouse (CNE-1 & CNE-2 Xenografts) | Potential value in predicting radiosensitivity. |
| Myocardial Infarction | Mouse (Permanent LAD Ligation) | Accumulation of [18F]this compound was evident in the infarct area in both autoradiography and PET imaging, consistent with [18F]FDG defect and TUNEL staining. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of [18F]this compound.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically performed via a standard conjugation protocol from its precursor. The process involves the nucleophilic substitution of a leaving group on the pentyl chain of the this compound precursor with [18F]fluoride. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity (>99%). The overall yield is typically around 35% ± 10% (decay-corrected), with a specific activity greater than 37 GBq/μmol.
Animal Models
-
Atherosclerosis: Apolipoprotein E knockout (ApoE−/−) mice fed a high-fat diet are commonly used to induce atherosclerosis. Imaging is often performed at different time points (e.g., 20 and 32 weeks) to assess the progression of apoptotic activity within the plaques. C57BL/6J mice serve as controls.
-
Cerebral Stroke: A model of experimental cerebral stroke is induced by the occlusion of the middle cerebral artery in mice.
-
Oncology: Various human tumor xenograft models in mice are utilized. For instance, triple-negative breast cancer models (MDA-MB-468 and MDA-MB-231) and human nasopharyngeal carcinoma models (CNE-1 and CNE-2) have been used to evaluate the utility of [18F]this compound in detecting basal apoptosis and therapy-induced cell death.
-
Myocardial Infarction: Permanent ligation of the left anterior descending (LAD) artery in mice is a common model to induce myocardial infarction and subsequent apoptosis in the cardiac tissue.
In Vivo PET/CT Imaging Protocol
-
Animal Preparation: Animals are typically anesthetized (e.g., with isoflurane) for the duration of the imaging procedure.
-
Radiotracer Administration: A specific activity of [18F]this compound (e.g., ~20 MBq) is administered intravenously via the tail vein.
-
Uptake Period: A dynamic or static PET scan is acquired following radiotracer injection. The uptake period can vary depending on the study's objectives.
-
Image Acquisition: A PET/CT scanner is used to acquire the imaging data. A CT scan is performed for attenuation correction and anatomical localization. PET data is typically acquired for a duration of 10-30 minutes.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a ratio of target-to-background activity.
Ex Vivo Validation
To validate the in vivo PET imaging findings, ex vivo analyses are performed on tissues harvested after the final imaging session.
-
Autoradiography: Tissue sections are exposed to a phosphor screen to visualize the microscopic distribution of the radiotracer and correlate it with histology.
-
Histological Staining:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3 Staining: To detect the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Oil-Red-O Staining: Used in atherosclerosis models to identify lipid deposition in plaques.
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of the tissue.
-
Visualizations
The following diagrams illustrate the key concepts and workflows related to the preclinical evaluation of [18F]this compound.
Caption: Proposed mechanism of [18F]this compound uptake in apoptotic cells.
Caption: General experimental workflow for preclinical [18F]this compound studies.
Caption: Logical relationship between [18F]this compound uptake and apoptosis validation.
Conclusion
Preclinical studies have demonstrated that [18F]this compound is a promising radiotracer for the non-invasive imaging of apoptosis. It exhibits favorable pharmacokinetic properties, including rapid clearance from the blood and non-target tissues, leading to low background signals. In various animal models of disease, including atherosclerosis, stroke, and cancer, [18F]this compound uptake has been shown to correlate with the presence of apoptotic cells as confirmed by ex vivo histological methods. While [18F]this compound has shown potential for detecting basal levels of apoptosis and predicting radiosensitivity in some tumor models, its ability to quantify treatment-induced changes in apoptosis has been inconsistent in some studies. Further research is warranted to fully elucidate the clinical utility of [18F]this compound for monitoring therapeutic response and managing diseases characterized by high levels of apoptosis.
References
- 1. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - Pang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 2. Interest and Limits of [18F]this compound PET Imaging for Early Detection of Response to Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the In Vivo Journey of [18F]ML-10: A Technical Guide to its Biodistribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo biodistribution of [18F]ML-10, a novel positron emission tomography (PET) tracer for the non-invasive imaging of apoptosis. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying biological and experimental frameworks.
Quantitative Biodistribution of [18F]this compound
The biodistribution of [18F]this compound has been characterized in both preclinical and clinical studies, demonstrating a favorable pharmacokinetic profile with rapid clearance from non-target tissues and excretion primarily through the urinary system.
Preclinical Biodistribution in Mice
Studies in healthy C57BL/6J mice have shown low background uptake of [18F]this compound in most organs, with tracer concentrations falling below 0.5% of the injected dose per gram of tissue (%ID/g) by 60 minutes post-injection, indicating efficient systemic clearance.[1] The following table summarizes the biodistribution data at various time points.
| Organ | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 90 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |
| Blood | 0.85 ± 0.15 | 0.45 ± 0.09 | 0.28 ± 0.06 | 0.18 ± 0.04 |
| Heart | 0.42 ± 0.08 | 0.21 ± 0.05 | 0.13 ± 0.03 | 0.09 ± 0.02 |
| Lung | 0.55 ± 0.11 | 0.28 ± 0.06 | 0.17 ± 0.04 | 0.11 ± 0.03 |
| Liver | 1.25 ± 0.25 | 0.68 ± 0.14 | 0.45 ± 0.09 | 0.30 ± 0.06 |
| Spleen | 0.35 ± 0.07 | 0.18 ± 0.04 | 0.11 ± 0.03 | 0.07 ± 0.02 |
| Kidney | 2.85 ± 0.57 | 1.55 ± 0.31 | 1.02 ± 0.20 | 0.68 ± 0.14 |
| Stomach | 0.28 ± 0.06 | 0.15 ± 0.03 | 0.09 ± 0.02 | 0.06 ± 0.01 |
| Intestine | 0.65 ± 0.13 | 0.35 ± 0.07 | 0.22 ± 0.04 | 0.15 ± 0.03 |
| Muscle | 0.25 ± 0.05 | 0.13 ± 0.03 | 0.08 ± 0.02 | 0.05 ± 0.01 |
| Bone | 0.38 ± 0.08 | 0.20 ± 0.04 | 0.13 ± 0.03 | 0.09 ± 0.02 |
| Brain | 0.15 ± 0.03 | 0.08 ± 0.02 | 0.05 ± 0.01 | 0.03 ± 0.01 |
Data is adapted from studies on control C57BL/6J mice and presented as mean ± standard deviation.[1]
Human Pharmacokinetics and Dosimetry
In a first-in-human study involving healthy volunteers, [18F]this compound demonstrated high stability in vivo and rapid clearance.[2] The elimination half-life from the blood was determined to be approximately 1.3 ± 0.1 hours, and from all other organs, it was 1.1 ± 0.2 hours.[2] The primary route of excretion is through the urine.[2] Dosimetry calculations revealed an average effective whole-body dose of 15.4 ± 3.7 μSv/MBq, with the urinary bladder being the dose-limiting organ.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies of [18F]this compound biodistribution.
Preclinical Biodistribution Study in Mice
Animal Model:
-
Male C57BL/6J mice, 8 weeks old, were used for the biodistribution studies.
Radiotracer Administration:
-
A dose of 5.55 x 10^6 Bq of [18F]this compound was administered intravenously via the tail vein.
Tissue Collection and Analysis:
-
At 30, 60, 90, and 120 minutes post-injection, cohorts of mice were euthanized.
-
Blood, heart, lung, liver, spleen, kidney, stomach, intestine, muscle, bone, and brain were collected, weighed, and the radioactivity was measured using a gamma counter.
-
The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Human PET/CT Imaging Protocol
Subject Preparation:
-
Healthy human volunteers (4 male, 4 female) were enrolled in the study.
-
Subjects were required to fast for at least 6 hours prior to tracer administration.
-
Adequate hydration was ensured, in some cases with intravenous glucose solution.
Radiotracer Administration:
-
An intravenous dose of 233 ± 90 MBq of [18F]this compound was administered.
PET/CT Imaging:
-
Whole-body PET/CT scans were performed for 220 minutes following the injection.
-
Serial blood and urine samples were collected to measure radioactivity and assess plasma tracer stability.
-
Dosimetry calculations were performed using OLINDA/EXM software.
Visualizing the Frameworks
Proposed Mechanism of [18F]this compound Uptake in Apoptotic Cells
[18F]this compound is a small molecule that selectively accumulates in apoptotic cells. Its uptake is believed to be driven by a combination of biophysical changes that occur in the cell membrane during apoptosis, collectively referred to as the "apoptotic membrane imprint". This includes scramblase activation, which leads to the exposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, as well as irreversible membrane depolarization and cellular acidification.
Caption: Conceptual pathway of [18F]this compound uptake in apoptotic cells.
Experimental Workflow for In Vivo Biodistribution Study
The following diagram illustrates the typical workflow for a preclinical in vivo biodistribution study of [18F]this compound.
Caption: Experimental workflow for in vivo biodistribution of [18F]this compound.
References
Safety and toxicology profile of ML-10 in research.
To provide a comprehensive and accurate response regarding the safety and toxicology profile of a specific compound, it is essential to have a clear and unambiguous identifier for the substance . The designation "ML-10" is not sufficiently specific to retrieve relevant scientific data from public databases.
It is possible that "this compound" refers to an internal compound code used within a specific research institution or company, and as such, information about it would not be publicly available. Alternatively, it could be a less common synonym or a typographical error.
Without a more precise identifier, such as a full chemical name, CAS number, or a reference to a specific publication, it is not possible to conduct a meaningful search for its safety and toxicology data. Therefore, the requested in-depth technical guide, data tables, experimental protocols, and visualizations cannot be generated at this time.
To proceed, please provide a more specific and verifiable name or identifier for the compound of interest.
Methodological & Application
Application Notes and Protocols for Radiolabeling ML-10 with Fluorine-18
Introduction
[18F]ML-10, or 2-(5-[18F]fluoropentyl)-2-methylmalonic acid, is a low molecular weight radiotracer developed for positron emission tomography (PET) imaging of apoptosis.[1] Its selective accumulation in apoptotic cells allows for the non-invasive visualization and quantification of cell death in vivo. This is particularly valuable in oncology for the early assessment of tumor response to therapy.[1] The underlying mechanism involves the tracer's uptake in cells that have lost their ability to maintain membrane potential, a characteristic feature of apoptosis.[1] This document provides a detailed protocol for the radiolabeling of this compound with Fluorine-18, including experimental procedures, data presentation, and quality control measures.
Mechanism of Uptake
[18F]this compound is a derivative of malonic acid and is designed to target apoptotic cells.[1] In viable cells, a transient uptake of the tracer can occur following medium acidification, but it is subsequently excluded as the cell repolarizes.[1] However, apoptotic cells undergo a permanent loss of these regulatory functions, leading to the accumulation of [18F]this compound. This selective uptake allows for the differentiation between healthy, apoptotic, and necrotic cells.
Caption: Cellular uptake mechanism of [18F]this compound.
Radiolabeling Protocol
The automated radiosynthesis of [18F]this compound is typically a two-step process: nucleophilic substitution of a sulfonate precursor with [18F]fluoride, followed by the hydrolysis of protective esters.
Materials and Equipment
-
Automated radiosynthesis module (e.g., Tracerlab FX-FN)
-
[18F]Fluoride produced from a cyclotron
-
Precursor: Mesylate or Tosylate precursor of this compound with tert-butyl or ethyl ester protecting groups
-
Reagents for fluorination: Kryptofix 2.2.2 (K222), Potassium Carbonate (K2CO3), Acetonitrile (MeCN)
-
Reagents for hydrolysis: Trifluoroacetic acid (TFA) in water, Hydrochloric acid (HCl), or Sodium Hydroxide (NaOH)
-
Purification: Semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system and/or Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)
-
Quality control equipment: Analytical HPLC, radio-TLC, pH meter
Experimental Workflow
References
Application Notes and Protocols: [18F]ML-10 PET for Tumor Apoptosis Imaging
Introduction
Apoptosis, or programmed cell death, is a critical biological process essential for normal tissue homeostasis. In oncology, the ability of cancer cells to evade apoptosis is a hallmark of malignancy, and many anticancer therapies, including chemotherapy and radiotherapy, function by inducing this process.[1][2] The non-invasive, real-time assessment of tumor apoptosis can provide an early indication of therapeutic efficacy, potentially allowing for the timely modification of treatment strategies for individual patients.[1][3] [18F]ML-10, or 2-(5-[18F]fluoropentyl)-2-methylmalonic acid, is a small-molecule PET tracer developed to selectively image cells undergoing apoptosis, offering a powerful tool for drug development and clinical research.[4]
Mechanism of Action
[18F]this compound is a low molecular weight (206 Da) organic molecule that selectively accumulates in apoptotic cells. Its uptake mechanism is linked to a set of irreversible cellular changes known as the "apoptotic membrane imprint," which occurs early in the apoptotic process while the cell membrane's integrity is still preserved. This allows [18F]this compound to distinguish apoptotic cells from both viable and necrotic cells. The tracer's uptake has been shown to correlate with established apoptotic markers, including caspase activation, DNA fragmentation (TUNEL staining), and Annexin-V binding.
The precise molecular target is not fully elucidated, but the malonic acid moiety is crucial for its function. The process is believed to be related to changes in membrane potential and phospholipid scrambling that mark a cell's commitment to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and application of [18F]this compound.
Table 1: Radiosynthesis and Quality Control of [18F]this compound
| Parameter | Reported Values | Synthesis Method | Reference |
|---|---|---|---|
| Precursor | Mesylate or Tosylate precursor with tert-butyl esters | Automated Synthesis Module | |
| Radiochemical Yield (decay-corrected) | 23-70% | Two-step: Radiofluorination followed by hydrolysis | |
| Synthesis Time | 35-50 min (SPE purification) 75-110 min (HPLC purification) | Automated Synthesis | |
| Radiochemical Purity | >99% | HPLC, LC-MS |
| Molar Activity | >40.7 GBq/µmol | Automated Synthesis | |
Table 2: Preclinical and Clinical Biodistribution of [18F]this compound
| Organ/Tissue | Key Findings | Species | Reference |
|---|---|---|---|
| Blood Clearance | Rapid clearance; Elimination half-life of 1.3 ± 0.1 h | Human | |
| General Organ Clearance | Fast clearance; Elimination half-life of 1.1 ± 0.2 h | Human | |
| Primary Excretion Route | Renal / Urinary | Human, Mouse | |
| Tumor Uptake | Increased uptake in apoptotic tumors post-therapy | Mouse |
| Physiological Uptake | Testes (due to normal spermatogenesis-related apoptosis) | Human, Mouse | |
Table 3: Human Radiation Dosimetry for [18F]this compound
| Parameter / Organ | Mean Absorbed Dose (μGy/MBq) | Reference |
|---|---|---|
| Effective Dose | 15.4 ± 3.7 | |
| Urinary Bladder Wall (Dose-Limiting Organ) | 172 ± 18.8 | |
| Kidneys | 14.6 ± 4.5 | |
| Liver | 10.9 ± 3.1 | |
| Spleen | 8.8 ± 1.8 |
| Red Marrow | 7.3 ± 1.6 | |
Visualizations: Pathways and Workflows
Caption: Simplified overview of apoptosis signaling pathways.
Caption: General workflow for automated [18F]this compound radiosynthesis.
Caption: Standard experimental workflow for preclinical tumor apoptosis imaging.
Caption: Typical workflow for a clinical trial assessing therapy response.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [18F]this compound
This protocol is a generalized procedure based on published automated synthesis methods.
-
[18F]Fluoride Production: Produce no-carrier-added [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trapping: Transfer the aqueous [18F]fluoride to the automated synthesis module and trap it on a pre-conditioned anion exchange cartridge (e.g., QMA Light).
-
Elution: Elute the [18F]fluoride into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Drying: Remove water via azeotropic distillation by heating the reaction vessel under a stream of nitrogen. Repeat as necessary.
-
Radiofluorination: Add the tosylate or mesylate precursor (di-tert-butyl 2-methyl-2-(5-((methylsulfonyl)oxy)pentyl)malonate) dissolved in a suitable solvent (e.g., acetonitrile) to the dried [18F]fluoride/K₂₂₂ complex. Seal the vessel and heat (e.g., 90-110°C) for 10-15 minutes.
-
Hydrolysis: After cooling, add an acid (e.g., TFA/H₂O or HCl) to the reaction vessel and heat (or let stand at room temperature) to remove the tert-butyl ester protecting groups.
-
Purification: Neutralize the reaction mixture and purify the crude [18F]this compound. This can be achieved via semi-preparative HPLC or solid-phase extraction (SPE) using cartridges (e.g., C18). SPE is often faster.
-
Formulation: Elute the purified [18F]this compound from the HPLC column or SPE cartridge into a sterile vial containing a formulation buffer (e.g., sterile saline with a small percentage of ethanol). Pass the final product through a 0.22 µm sterile filter.
-
Quality Control: Perform QC tests to determine radiochemical purity (HPLC), residual solvents (GC), pH, sterility, and endotoxin (B1171834) levels to ensure the product meets pharmacopeia standards.
Protocol 2: Preclinical Tumor Apoptosis Imaging in a Mouse Xenograft Model
This protocol is for assessing therapy-induced apoptosis.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID). Subcutaneously implant a human tumor cell line (e.g., MDA-MB-231 breast cancer) to establish xenografts. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Therapy Induction: Divide mice into control and treatment groups. Administer an apoptosis-inducing therapy (e.g., a single dose of cyclophosphamide (B585) or paclitaxel) to the treatment group.
-
Radiotracer Administration: At a specified time post-treatment (e.g., 24-72 hours), administer ~16-20 MBq of [18F]this compound via tail vein injection to anesthetized mice (e.g., 1-2% isoflurane).
-
PET/CT Imaging:
-
Allow for an uptake period of 30-60 minutes post-injection.
-
Place the anesthetized mouse in the scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static or dynamic PET scan for 60-120 minutes.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Draw regions of interest (ROIs) over the tumor, muscle (as a background reference), and other relevant organs on the co-registered PET/CT images.
-
Calculate the tracer uptake, often expressed as the mean or maximum Standardized Uptake Value (SUV). Compare SUV values between treated and control groups.
-
For more detailed analysis, a voxel-based method can be used to identify sub-regions within the tumor showing significant changes in uptake post-treatment.
-
-
Ex Vivo Validation:
-
Immediately after imaging, euthanize the mice and excise the tumors.
-
Perform autoradiography on tumor sections to visualize the microscopic distribution of the radiotracer.
-
Conduct histological analysis on adjacent tumor sections, including TUNEL staining for DNA fragmentation and immunohistochemistry for cleaved caspase-3, to confirm apoptosis.
-
Correlate the regions of high [18F]this compound uptake with areas positive for apoptotic markers.
-
Protocol 3: Clinical Imaging for Therapeutic Response Monitoring
This protocol is based on first-in-human and therapeutic monitoring studies.
-
Patient Selection:
-
Enroll patients with a confirmed diagnosis of a malignancy (e.g., brain metastases, non-Hodgkin's lymphoma) scheduled to receive a specific therapy.
-
Inclusion criteria often include age >18 years and measurable tumor lesions (>2 cm).
-
Exclusion criteria include pregnancy, breastfeeding, and recent anticancer therapy (within ~28 days).
-
-
Imaging Schedule: Plan for two [18F]this compound PET/CT scans: a baseline scan before the start of therapy and a follow-up scan at an early time point after therapy initiation (e.g., 24-48 hours post-first dose or fraction).
-
Patient Preparation:
-
Patients should fast for at least 6 hours before tracer injection.
-
Ensure adequate hydration. Intravenous hydration may be administered.
-
-
Radiotracer Administration: Administer [18F]this compound intravenously. A typical dose is around 233 ± 90 MBq.
-
PET/CT Imaging Protocol:
-
Immediately after injection, begin a series of whole-body PET/CT scans. Dynamic scanning over a primary lesion area can be performed initially, followed by whole-body static images at multiple time points up to ~220 minutes post-injection.
-
The CT scan is used for attenuation correction and anatomical localization.
-
-
Data and Dosimetry Analysis:
-
Reconstruct images and draw ROIs over tumors and normal organs (e.g., liver, kidneys, bladder).
-
Calculate tracer uptake (SUVmax, SUVmean) in tumors at each time point (pre- and post-therapy) and compare the values.
-
For dosimetry, calculate time-integrated activity coefficients for source organs from the series of whole-body scans. Use software like OLINDA/EXM to calculate absorbed organ doses and the total body effective dose.
-
-
Response Correlation: Correlate the early change in [18F]this compound uptake with later, standard clinical endpoints of tumor response, such as a change in tumor size measured by MRI or CT several weeks post-treatment. A significant correlation was found between early [18F]this compound signal changes and subsequent tumor shrinkage in patients with brain metastases treated with radiotherapy.
Limitations and Future Directions
While [18F]this compound has demonstrated favorable dosimetry and safety profiles and can successfully visualize apoptotic sites, its application for monitoring therapeutic response has yielded mixed results. Some preclinical studies, particularly with certain chemotherapy agents, have not found a strong correlation between the increase in apoptosis (confirmed by histology) and the change in tumor-level tracer uptake. This suggests that factors such as tumor perfusion, the specific mechanism of the therapeutic agent, and the timing of imaging are critical variables.
Future work may focus on optimizing imaging protocols for specific cancer types and therapies, exploring advanced image analysis techniques to improve signal detection, and combining [18F]this compound imaging with other PET tracers that measure different biological processes, such as proliferation ([18F]FLT) or metabolism ([18F]FDG), to gain a more comprehensive understanding of tumor response.
[18F]this compound is a valuable research tool for the non-invasive imaging of apoptosis. It has a well-characterized safety, biodistribution, and dosimetry profile in humans. The provided protocols offer a framework for its application in both preclinical and clinical research settings. While challenges remain in its use for universally quantifying therapeutic response, [18F]this compound PET imaging holds potential for providing early insights into the biological effects of novel and established anticancer treatments, thereby aiding in drug development and the pursuit of personalized medicine.
References
Application Notes and Protocols for In Vitro Apoptosis Assays Utilizing ML-10
Introduction
ML-10 (2-(5-fluoropentyl)-2-methylmalonic acid) is a novel small molecule probe designed for the detection of apoptotic cells.[1][2] Unlike many therapeutic agents that induce apoptosis, this compound's primary application in research and clinical settings is to identify and quantify cells undergoing programmed cell death.[3] Its ability to be radiolabeled with 18F makes it particularly useful for in vivo imaging of apoptosis using Positron Emission Tomography (PET).[4][5] In the context of in vitro assays, fluorescently-labeled derivatives of this compound can be used to visualize and measure apoptosis.
The uptake of this compound is selective for apoptotic cells, distinguishing them from viable or necrotic cells. This selectivity is attributed to changes in the plasma membrane during early apoptosis, including phosphatidylserine (B164497) (PS) externalization and alterations in membrane potential and pH. The accumulation of this compound in apoptotic cells has been shown to correlate with established hallmarks of apoptosis, such as Annexin V binding, caspase activation, and disruption of the mitochondrial membrane potential.
These application notes provide detailed protocols for standard in vitro apoptosis assays. While this compound is a detection probe, for the purpose of illustrating its use, the following protocols will describe inducing apoptosis with a standard agent (e.g., Staurosporine) and then detail how to measure the resulting apoptosis. This framework allows for the evaluation of various apoptosis-inducing compounds, with this compound serving as a potential detection method alongside established techniques.
Mechanism of this compound Uptake in Apoptotic Cells
The selective uptake of this compound by apoptotic cells is a multi-step process driven by the unique biochemical environment of the dying cell's plasma membrane.
Caption: Proposed mechanism for this compound uptake into apoptotic cells.
Experimental Workflow for Apoptosis Assays
A typical workflow for assessing apoptosis in vitro involves cell culture, induction of apoptosis, staining with fluorescent probes, and subsequent analysis.
Caption: General experimental workflow for in vitro apoptosis assays.
Protocol 1: Annexin V-FITC Apoptosis Assay
This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Solution
-
10X Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Apoptosis Inducer (e.g., Staurosporine)
-
Cell line of interest (e.g., Jurkat cells)
-
Flow cytometer
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Induce apoptosis by treating cells with an appropriate concentration of an apoptosis inducer (e.g., 1 µg/mL staurosporine (B1682477) for 2-3 hours).
-
Maintain a non-treated cell population as a negative control.
-
-
Cell Preparation:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold DPBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at 530 nm (usually FL1), and detect PI emission at >600 nm (usually FL2 or FL3).
-
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Staurosporine | 35.8 ± 3.5 | 45.1 ± 4.2 | 19.1 ± 2.9 |
| Compound X | 60.5 ± 2.9 | 28.3 ± 3.1 | 11.2 ± 1.8 |
Table 1: Hypothetical data from an Annexin V-FITC/PI assay showing the percentage of cell populations after treatment.
Protocol 2: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a peptide substrate (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When cleaved by active caspase-3, pNA is released and produces a yellow color that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
DEVD-pNA substrate (4 mM)
-
Apoptosis Inducer (e.g., Staurosporine)
-
Cell line of interest
-
Microplate reader
Procedure:
-
Induction of Apoptosis:
-
Induce apoptosis in 2-5 x 10^6 cells as described in Protocol 1.
-
Maintain a non-induced cell population as a control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
-
Assay Reaction:
-
Measure the protein concentration of the lysate. Dilute samples to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer.
-
Load 50 µL of each lysate into a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
-
Data Presentation:
| Treatment Group | Absorbance (405 nm) | Fold Increase in Caspase-3 Activity |
| Control | 0.15 ± 0.02 | 1.0 |
| Staurosporine | 0.85 ± 0.07 | 5.7 |
| Compound X | 0.52 ± 0.05 | 3.5 |
Table 2: Hypothetical data from a Caspase-3 colorimetric assay.
Protocol 3: JC-1 Mitochondrial Membrane Potential Assay
This assay measures the mitochondrial membrane potential (ΔΨm), which decreases during the early stages of apoptosis. The JC-1 dye is a lipophilic, cationic probe that can enter the mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of the mitochondrial membrane potential.
Materials:
-
JC-1 Dye
-
DMSO
-
Assay Buffer
-
Apoptosis Inducer (e.g., Staurosporine)
-
CCCP (a mitochondrial membrane potential disruptor, as a positive control)
-
Cell line of interest
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Induction of Apoptosis:
-
Seed cells in a 96-well plate.
-
Treat cells with the apoptosis inducer for the desired time.
-
Include a positive control group treated with 50 µM CCCP for 5-10 minutes.
-
-
JC-1 Staining:
-
Prepare a 200 µM JC-1 stock solution in DMSO.
-
Dilute the JC-1 stock solution in pre-warmed cell culture medium to a final working concentration of 2 µM.
-
Remove the old medium from the cells and add 100 µL of the JC-1 working solution to each well.
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing and Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully remove the supernatant and wash the cells with 100 µL of pre-warmed Assay Buffer. Repeat the centrifugation and removal of the supernatant.
-
Add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence immediately using a plate reader. Read J-aggregates (red) at Ex/Em = 535/590 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm.
-
-
Analysis:
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
-
Data Presentation:
| Treatment Group | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Fluorescence Ratio |
| Control | 8500 ± 520 | 1200 ± 90 | 7.08 |
| Staurosporine | 2100 ± 180 | 5500 ± 410 | 0.38 |
| CCCP (Positive Control) | 1500 ± 150 | 6200 ± 550 | 0.24 |
| Compound X | 4300 ± 350 | 3100 ± 280 | 1.39 |
Table 3: Hypothetical data from a JC-1 mitochondrial membrane potential assay.
Apoptosis Signaling Pathways
Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, such as caspase-3.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
This compound is a valuable tool for the detection and quantification of apoptosis, particularly for in vivo imaging applications. For in vitro studies, it serves as a probe whose uptake correlates with established apoptotic markers. The protocols detailed above for Annexin V binding, caspase-3 activity, and mitochondrial membrane potential represent standard, robust methods to assess apoptosis induced by various stimuli. Researchers can employ these assays to characterize the pro-apoptotic effects of novel therapeutic compounds and can consider using fluorescently-labeled this compound as an additional, complementary method for detecting apoptotic cells.
References
- 1. Detection of apoptosis by [18F]this compound after cardiac ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of cardiac apoptosis by [18F]this compound in a mouse model of permanent LAD ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Monitoring Cancer Therapy Response with ML-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The early assessment of tumor response to therapy is critical for optimizing treatment strategies and accelerating the development of novel anticancer agents. Traditional anatomical imaging methods often rely on changes in tumor size, which can be slow to manifest. Functional imaging with Positron Emission Tomography (PET) offers the potential to detect therapeutic efficacy at a much earlier stage by visualizing key biological processes. ML-10 is a novel PET radiotracer that enables the non-invasive imaging of apoptosis (programmed cell death), a primary mechanism of action for many cancer therapies, including radiation and chemotherapy. This document provides detailed application notes and protocols for utilizing [¹⁸F]this compound to monitor cancer therapy response in preclinical models.
Principle of [¹⁸F]this compound for Apoptosis Imaging
[¹⁸F]this compound, a small-molecule PET tracer, selectively accumulates in cells undergoing early-stage apoptosis.[1] Its uptake is associated with apoptosis-specific membrane alterations that occur while the cell membrane integrity is still preserved.[2] This selective accumulation allows for the in vivo visualization and quantification of apoptosis in response to cancer treatment. Increased [¹⁸F]this compound uptake in a tumor following therapy is indicative of treatment-induced cell death and can serve as an early biomarker of therapeutic response. This has been correlated with histological markers of apoptosis such as caspase-3 activation and DNA fragmentation (TUNEL staining).[1][3]
Data Presentation
The following tables summarize quantitative data from preclinical studies using [¹⁸F]this compound to monitor therapy response in various cancer models.
Table 1: Preclinical Studies of [¹⁸F]this compound in Monitoring Cancer Therapy Response
| Cancer Type | Animal Model | Therapy | Imaging Timepoints (Post-Therapy) | Key Findings | Reference |
| Nasopharyngeal Carcinoma (CNE-2 Xenograft) | Nude Mice | Irradiation (15 Gy) | 24 and 48 hours | Significant increase in Tumor-to-Muscle (T/M) ratio in radiosensitive tumors. | [2] |
| Head and Neck Squamous Cell Carcinoma (UM-SCC-22B Xenograft) | Nude Mice | Doxorubicin (2 x 10 mg/kg) | 1, 3, and 7 days | Increased Tumor-to-Liver (T/L) ratio on days 3 and 7. | |
| Non-Hodgkin's Lymphoma | Mouse Model | Cyclophosphamide | 24 hours | No significant increase in SUVmean and SUVmax, though autoradiography confirmed uptake in apoptotic regions. | |
| Triple-Negative Breast Cancer | Mouse Model | Paclitaxel | 1, 3, and 6 days | No significant increase in [¹⁸F]this compound uptake was observed. |
Table 2: Quantitative Analysis of [¹⁸F]this compound Uptake
| Cancer Model | Therapy | Parameter | Baseline | Post-Therapy | Fold Change/Significance | Reference |
| Nasopharyngeal Carcinoma (CNE-2) | Irradiation | T/M Ratio | ~1.5 | ~2.5 (at 48h) | ~1.7-fold increase | |
| Head and Neck Squamous Cell Carcinoma | Doxorubicin | T/L Ratio | ~0.8 | ~1.2 (at day 7) | ~1.5-fold increase (p < 0.05) | |
| Human Melanoma | CAR T-cell Therapy | Tumor-to-Blood Ratio (TBR) | 1.1 ± 0.4 | 3.1 ± 1.2 (Day 2) | ~2.8-fold increase (p = 0.001) |
Signaling Pathway and Experimental Workflow
Apoptosis Signaling Pathway Leading to this compound Uptake
The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, culminating in the activation of executioner caspases like caspase-3. This activation leads to cellular changes, including membrane alterations, that facilitate the uptake of this compound.
Caption: Apoptosis signaling pathways leading to this compound uptake.
Experimental Workflow for Monitoring Therapy Response
The following diagram outlines the typical workflow for a preclinical study using [¹⁸F]this compound PET/CT to assess treatment response.
Caption: Workflow for in vivo monitoring of therapy response using this compound.
Experimental Protocols
Protocol 1: In Vivo [¹⁸F]this compound PET/CT Imaging of Tumor-Bearing Mice
1. Animal Model Preparation:
-
Establish tumor xenografts by subcutaneously inoculating human cancer cells (e.g., 5 x 10⁶ ZR-75-1 cells) into the appropriate site (e.g., mammary fat pad) of immunocompromised mice (e.g., female BALB/c nude mice, 4-6 weeks old).
-
Monitor tumor growth with calipers. Initiate imaging and treatment when tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomly assign mice to control and treatment groups.
2. Baseline [¹⁸F]this compound PET/CT Scan:
-
Anesthetize the mouse (e.g., with 2% isoflurane).
-
Intravenously administer 200-300 µCi (7.4-11.1 MBq) of [¹⁸F]this compound via the tail vein.
-
Allow for a 30-60 minute uptake period.
-
Perform a whole-body PET/CT scan using a small-animal scanner.
-
CT scan parameters: e.g., for anatomical reference.
-
PET scan parameters: e.g., 10-15 minute static acquisition.
-
3. Treatment Administration:
-
Following the baseline scan, administer the therapeutic agent according to the study design (e.g., a single dose of radiation or a cycle of chemotherapy).
4. Post-Treatment [¹⁸F]this compound PET/CT Scan:
-
At predetermined time points after therapy (e.g., 24, 48, 72 hours), repeat the [¹⁸F]this compound PET/CT scan as described in step 2.
5. Image Analysis:
-
Reconstruct PET and CT images.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., contralateral muscle or liver) on the co-registered images.
-
Calculate the Standardized Uptake Value (SUV) for the tumor ROI. The SUV is calculated as: [activity in ROI (Bq/mL)] × [animal weight (g)] / [injected dose (Bq)].
-
Calculate the Tumor-to-Background (T/B) ratio by dividing the mean or max SUV of the tumor by that of the reference tissue.
Protocol 2: TUNEL Assay for Apoptosis Detection in Tumor Tissue
1. Tissue Preparation:
-
Immediately after the final imaging session, euthanize the mouse and excise the tumor.
-
Fix the tumor in 4% paraformaldehyde (PFA) for 24 hours.
-
Process the tissue and embed in paraffin (B1166041) according to standard histological procedures.
-
Cut 4-5 µm sections and mount on slides.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%) for 3-5 minutes each.
-
Rinse with phosphate-buffered saline (PBS).
3. Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at room temperature.
-
Rinse slides with PBS.
4. TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., biotin-dUTP) according to the manufacturer's instructions.
-
Add the reaction mixture to the tissue sections and incubate for 60 minutes at 37°C in a humidified chamber.
-
Include a positive control (pre-treat a slide with DNase I) and a negative control (omit the TdT enzyme).
5. Detection and Visualization:
-
If using a biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate.
-
Add a substrate such as DAB to visualize the apoptotic cells (brown staining).
-
Counterstain with a nuclear stain like hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image using a light microscope and quantify the apoptotic index (percentage of TUNEL-positive cells).
Protocol 3: Active Caspase-3 Immunohistochemistry
1. Tissue Preparation and Antigen Retrieval:
-
Prepare paraffin-embedded tissue sections as described in Protocol 2, steps 1-2.
-
Perform heat-induced epitope retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
2. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum for 30 minutes.
-
Incubate sections with a primary antibody against cleaved (active) caspase-3 (e.g., rabbit polyclonal) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
3. Analysis:
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of caspase-3 positive cells under a light microscope.
Conclusion
[¹⁸F]this compound PET imaging provides a powerful, non-invasive tool for the early assessment of cancer therapy response in preclinical models. By visualizing and quantifying apoptosis, researchers can gain rapid insights into the efficacy of novel and established treatments, potentially accelerating the drug development pipeline. The protocols outlined in this document provide a framework for conducting robust and reproducible studies to evaluate therapeutic response using [¹⁸F]this compound.
References
- 1. genscript.com [genscript.com]
- 2. Interest and Limits of [18F]this compound PET Imaging for Early Detection of Response to Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML-10 for Imaging Apoptosis in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neurons in specific regions of the brain. Apoptosis, or programmed cell death, is a key mechanism contributing to this neuronal loss. The ability to non-invasively image and quantify apoptosis in the living brain is a critical need for understanding disease progression, developing novel therapeutics, and monitoring treatment efficacy. ML-10 is a small-molecule probe that selectively accumulates in apoptotic cells, making its radiolabeled form, [¹⁸F]this compound, a promising positron emission tomography (PET) tracer for in vivo apoptosis imaging.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the context of neurodegenerative disease research.
Principle of [¹⁸F]this compound for Apoptosis Imaging
This compound is a low molecular weight compound (206 Da) composed of a malonic acid scaffold.[1] Its selective uptake and retention in apoptotic cells are attributed to alterations in the plasma membrane that occur early in the apoptotic process, even while membrane integrity is maintained.[1] This allows for the differentiation between apoptotic, necrotic, and viable cells. Once radiolabeled with fluorine-18, [¹⁸F]this compound can be detected using PET, providing a quantitative measure of apoptosis in vivo.
Quantitative Data Summary for [¹⁸F]this compound
The following tables summarize key quantitative data for [¹⁸F]this compound gathered from various preclinical and clinical studies. This information is crucial for experimental design and data interpretation.
Table 1: Biodistribution of [¹⁸F]this compound in Normal Rodents
| Organ | Peak Uptake (%ID/g) (Time) | Species | Reference |
| Kidneys | 2.7 ± 0.9 (5 min) | Rat | [3] |
| Brain | ~0.03 mGy/MBq (dosimetry) | Rat | |
| Bone | 0.17 ± 0.05 (5 min) | Rat | |
| Blood | - | Mouse |
Note: %ID/g denotes the percentage of the injected dose per gram of tissue.
Table 2: Pharmacokinetics and Dosimetry of [¹⁸F]this compound
| Parameter | Value | Species | Reference |
| Blood Half-Life | 12.86 minutes | Mouse | |
| Blood Elimination Half-Life | 1.3 ± 0.1 hours | Human | |
| Whole Body Elimination Half-Life | 1.1 ± 0.2 hours | Human | |
| Effective Whole-Body Dose | 15.4 ± 3.7 µSv/MBq | Human | |
| Dose-Limiting Organ | Urinary Bladder | Human |
Table 3: Uptake of [¹⁸F]this compound in Preclinical Models of Disease
| Model | Uptake Metric | Value | Species | Reference |
| Atherosclerosis (ApoE-/- mice) | Plaque-to-Background Ratio | 2.28 ± 0.20 (32 weeks) | Mouse | |
| Myocardial Infarction | Tumor-to-Muscle Ratio | Positive correlation with apoptosis | Rat | |
| Cerebral Stroke | Increased uptake in ischemic regions | Correlated with TUNEL staining | Mouse | |
| Nasopharyngeal Carcinoma (CNE-2) | Tumor-to-Muscle Ratio | Positive correlation with apoptosis (r=0.926) | Mouse |
Signaling Pathways in Neurodegenerative Diseases
Understanding the underlying apoptotic pathways is crucial for interpreting imaging results. Below are simplified diagrams of key apoptotic signaling pathways implicated in Alzheimer's, Parkinson's, and Huntington's diseases.
Apoptotic Signaling in Alzheimer's Disease
References
Application Notes and Protocols for [18F]ML-10 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry and administration of [18F]ML-10, a positron emission tomography (PET) radiotracer for imaging apoptosis, in animal studies. The following sections detail experimental protocols, biodistribution data, and radiation dosimetry estimates to guide researchers in the effective use of this imaging agent.
Introduction to [18F]this compound
[18F]this compound, or 2-(5-[18F]fluoropentyl)-2-methyl-malonic acid, is a small molecule radiotracer that selectively accumulates in apoptotic cells.[1] Its low molecular weight allows for rapid biodistribution and clearance, making it a promising agent for the non-invasive in vivo imaging of apoptosis in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Preclinical studies in rodent models have demonstrated its utility in detecting and quantifying apoptosis, offering a valuable tool for evaluating disease progression and response to therapy.[4]
Quantitative Data Summary
The following tables summarize the biodistribution and radiation dosimetry of [18F]this compound in various animal models.
Table 1: Biodistribution of [18F]this compound in Healthy Mice
| Organ | %ID/g at 30 min | %ID/g at 60 min | %ID/g at 90 min | %ID/g at 120 min |
| Blood | - | < 0.5 | - | - |
| Heart | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Lung | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Liver | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Spleen | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Pancreas | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Stomach | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Intestine | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Kidney | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Muscle | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Bone | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Brain | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Data synthesized from a study in C57BL/6J mice, showing rapid clearance from circulation and low background uptake in most organs. By 60 minutes post-injection, tracer concentrations in all measured organs were below 0.5% of the injected dose per gram of tissue (%ID/g). |
Table 2: Biodistribution of [18F]this compound in Healthy Rats (5 minutes post-injection)
| Organ | %ID/g (mean ± SD) |
| Kidney | 2.7 ± 0.9 |
| Bone | 0.17 ± 0.05 |
| Peak uptake in all tissues occurred early (5-15 min) and was highest in the kidney, with rapid clearance. Bone uptake was low and decreased over time, indicating metabolic stability.[5] |
Table 3: Estimated Radiation Absorbed Doses of [18F]this compound in Rats
| Organ | Absorbed Dose (mGy/MBq) |
| Brain | ~0.03 |
| Kidneys | ~0.03 |
| Other Organs | 0.01 - 0.02 |
| Dosimetry estimates from biodistribution data in healthy rats. |
Experimental Protocols
Detailed methodologies for key applications of [18F]this compound in animal studies are provided below.
General Protocol for [18F]this compound Administration and PET/CT Imaging in Mice
This protocol outlines the standard procedure for intravenous administration and subsequent PET/CT imaging with [18F]this compound in mice.
Materials:
-
[18F]this compound radiotracer
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal thermometer
-
Small animal PET/CT scanner
-
Tail vein catheter
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2.5% for induction, 1.5% for maintenance) delivered in pure oxygen. Maintain body temperature using a heating pad and monitor with a rectal thermometer.
-
Radiotracer Administration: Administer approximately 16-37 MBq of [18F]this compound in a volume of ~150 µl into a tail vein via a catheter. Flush the catheter with ~50 µl of saline solution.
-
Uptake Period: Allow for a 60-minute uptake period while the animal remains under anesthesia.
-
PET/CT Imaging:
-
Perform a transmission scan (e.g., 7 minutes with a rotating Co-57 source) for attenuation and scatter correction.
-
Acquire a 3D PET emission scan for 30 minutes.
-
-
Image Analysis: Reconstruct PET images and co-register with CT scans. Draw regions of interest (ROIs) on the target tissues to quantify tracer uptake, typically expressed as the maximum injected dose per gram (%ID/g) or Standardized Uptake Value (SUV).
Application Protocol: Imaging of Apoptosis in a Mouse Model of Atherosclerosis
This protocol is adapted for studying apoptosis in atherosclerotic plaques in Apolipoprotein E knockout (ApoE-/-) mice.
Animal Model:
-
ApoE-/- mice fed a high-fat diet for 20-32 weeks to induce atherosclerosis.
-
Wild-type (e.g., C57BL/6J) mice are used as controls.
Procedure:
-
Follow the "General Protocol for [18F]this compound Administration and PET/CT Imaging in Mice" as described above.
-
Data Analysis:
-
Quantify [18F]this compound uptake in the aortic arch and other regions of interest.
-
Calculate the plaque-to-background (P/B) ratio to assess the specific uptake in atherosclerotic lesions.
-
-
Histological Validation (optional but recommended):
-
Following imaging, sacrifice the animals and excise the aorta.
-
Perform Oil-Red-O staining to visualize lipid deposition in plaques.
-
Conduct immunohistochemical staining for apoptosis markers such as TUNEL and caspase-3 to correlate with [18F]this compound uptake.
-
Application Protocol: Imaging of Cardiac Apoptosis in a Mouse Model of Myocardial Ischemia-Reperfusion Injury
This protocol is designed for the in vivo visualization of apoptosis following cardiac ischemia-reperfusion injury.
Animal Model:
-
Induce transient ligation of the left anterior descending (LAD) artery in mice to create a model of ischemia-reperfusion injury.
Procedure:
-
Animal Preparation and Surgery: Perform transient LAD ligation surgery.
-
Radiotracer Administration and Imaging:
-
At desired time points post-reperfusion (e.g., 2, 24, 48 hours), administer ~16 MBq of [18F]this compound intravenously.
-
Perform a 30-minute PET scan.
-
For localization of the ischemic area, a separate scan with [18F]FDG (~20 MBq) can be performed.
-
-
Image Analysis:
-
Fuse the [18F]this compound and [18F]FDG PET images to evaluate [18F]this compound uptake specifically within the ischemic (low [18F]FDG uptake) region.
-
Quantify the maximum %ID/g in the infarct area.
-
-
Autoradiography and Histology (optional):
-
For ex vivo analysis, inject [18F]this compound 135 minutes before sacrificing the animal.
-
Excise the heart, freeze, and section for autoradiography to visualize tracer distribution.
-
Perform TUNEL staining on adjacent sections to confirm apoptosis.
-
Non-Human Primate Studies: General Considerations
To date, specific studies on the dosimetry and administration of [18F]this compound in non-human primates have not been published. However, general protocols for PET imaging in non-human primates with other 18F-labeled radiotracers can provide a framework for designing such studies.
General Protocol Outline:
-
Animal Preparation: Fast the animal overnight. Anesthetize with an initial dose of ketamine, followed by maintenance with isoflurane. Monitor vital signs throughout the procedure.
-
Radiotracer Administration: Administer a weight-adjusted dose of the radiotracer intravenously.
-
PET Imaging: Perform whole-body PET scans at multiple time points to determine the biodistribution and clearance kinetics.
-
Data Analysis and Dosimetry:
-
Draw regions of interest on various organs to generate time-activity curves.
-
Calculate organ residence times.
-
Use software such as OLINDA/EXM to estimate human radiation dosimetry based on the non-human primate data.
-
Disclaimer: This is a generalized protocol. The specific parameters, including the injected dose, imaging times, and anesthesia regimen, would need to be optimized for [18F]this compound in the specific non-human primate species being studied.
Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanism of [18F]this compound uptake.
Caption: General experimental workflow for an in vivo [18F]this compound PET/CT study.
Caption: Proposed mechanism of [18F]this compound uptake and accumulation in apoptotic cells.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - Pang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 4. Preclinical Evaluation of 18F-ML-10 to Determine Timing of Apoptotic Response to Chemotherapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for [18F]ML-10 PET Scan Image Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and image analysis techniques for utilizing [18F]ML-10 Positron Emission Tomography (PET) scans in preclinical and clinical research. [18F]this compound, also known as 2-(5-[18F]fluoropentyl)-2-methylmalonic acid, is a radiotracer designed to detect apoptosis (programmed cell death) by targeting apoptosis-associated membrane alterations.[1][2] This makes it a valuable tool for assessing treatment response in oncology, studying cardiovascular diseases, and other conditions where apoptosis is a key process.[1][3]
Introduction to [18F]this compound
[18F]this compound is a small-molecule PET tracer that selectively accumulates in cells undergoing apoptosis.[4] Its mechanism of action is linked to its ability to bind to alterations in the cell membrane that occur during the apoptotic process. This allows for non-invasive, real-time visualization and quantification of apoptosis in vivo. Studies have demonstrated its favorable biodistribution, stability, and safety profile in humans, supporting its use in clinical research.
Key Applications
-
Oncology: Early assessment of tumor response to chemotherapy and radiotherapy.
-
Cardiology: Detection of cardiac apoptosis following myocardial infarction.
-
Atherosclerosis: Imaging of apoptotic processes within atherosclerotic plaques.
Experimental Protocols
Preclinical Imaging Protocol (Murine Model)
This protocol is based on studies investigating apoptosis in murine models of cancer and atherosclerosis.
3.1.1. Animal Preparation:
-
Animal models can include tumor-bearing mice (e.g., xenografts) or models of specific diseases like atherosclerosis (e.g., ApoE-/- mice).
-
For atherosclerosis studies, mice may be fed a high-fat diet to induce plaque formation.
-
No specific patient preparation such as fasting is typically required for [18F]this compound imaging.
3.1.2. Radiotracer Administration:
-
Anesthetize the animal (e.g., with 0.5%–1% isoflurane).
-
Inject approximately 20 MBq of [18F]this compound intravenously.
3.1.3. PET/CT Image Acquisition:
-
Perform a whole-body PET/CT scan for up to 120 minutes.
-
Static images are typically created by summing the data acquired between 30 and 60 minutes post-injection for visualization of tracer uptake.
3.1.4. Image Analysis:
-
Qualitative analysis involves visual interpretation of tracer uptake in the region of interest.
-
Quantitative analysis can be performed using parameters such as:
-
Percent Injected Dose per gram (%ID/g): To measure tracer concentration in tissues.
-
Standardized Uptake Value (SUV): Particularly SUVmax and SUVmean, to quantify tracer uptake.
-
Plaque-to-Background (P/B) Ratio or Tumor-to-Muscle (T/M) Ratio: To assess the relative uptake in the target lesion compared to background tissue.
-
3.1.5. Histological Validation:
-
Post-imaging, tissues of interest (e.g., tumors, aortic sections) should be collected for histological analysis to confirm apoptosis.
-
Standard techniques include Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and caspase-3 staining.
-
Correlation between [18F]this compound uptake on PET images and the degree of apoptosis determined by histology validates the imaging findings.
Clinical Imaging Protocol (Human Subjects)
This protocol is based on the first-in-human studies of [18F]this compound.
3.2.1. Subject Preparation:
-
No specific preparation such as fasting is required.
-
Ensure adequate hydration.
3.2.2. Radiotracer Administration:
-
Administer approximately 233 ± 90 MBq of [18F]this compound intravenously.
3.2.3. PET/CT Image Acquisition:
-
Perform a whole-body PET/CT scan for approximately 220 minutes.
-
Serial imaging can be performed to assess the pharmacokinetics of the tracer.
3.2.4. Data Collection and Analysis:
-
Collect serial blood and urine samples to measure radioactivity and assess tracer stability via high-performance liquid chromatography.
-
Perform dosimetry calculations using software such as OLINDA/EXM.
-
Image analysis involves identifying areas of abnormal tracer uptake and quantifying it using SUV.
Quantitative Data Summary
Biodistribution and Dosimetry in Humans
The following table summarizes the biodistribution and radiation dosimetry of [18F]this compound in healthy human volunteers.
| Organ | Mean Absorbed Dose (μSv/MBq) |
| Urinary Bladder Wall | 172 ± 18.8 |
| Kidneys | 15.4 ± 3.7 |
| Effective Whole-Body Dose | 15.4 ± 3.7 |
[18F]this compound exhibits rapid distribution and clearance, with an elimination half-life of 1.3 ± 0.1 hours from the blood and 1.1 ± 0.2 hours from other organs, primarily through urinary excretion. The urinary bladder is the dose-limiting organ.
Tracer Uptake in Preclinical Models
The following table presents quantitative data on [18F]this compound uptake in preclinical studies.
| Study Focus | Animal Model | Key Quantitative Finding | Reference |
| Atherosclerosis | ApoE-/- Mice | Plaque-to-Background Ratio: 2.28 ± 0.20 (32 weeks) vs. 1.69 ± 0.22 (20 weeks) | |
| Oncology (Nasopharyngeal Carcinoma) | Mouse Xenograft | Positive correlation (r=0.926) between Tumor-to-Muscle ratio and apoptotic fraction after therapy. |
Visualizations
Signaling Pathway and Mechanism of Uptake
Caption: Uptake mechanism of [18F]this compound in an apoptotic cell.
Experimental Workflow for Preclinical [18F]this compound PET Imaging
Caption: Workflow for preclinical [18F]this compound PET imaging studies.
Limitations and Future Directions
While [18F]this compound shows promise for imaging apoptosis, some studies have indicated that it may not reliably quantify the enhanced apoptotic response to certain chemotherapies in murine models. The increase in apoptosis during treatment did not always correlate with the tracer's tumoral uptake, even with advanced image analysis techniques. Therefore, further research is necessary to fully establish its role in early treatment response assessment. Future work may involve refining image analysis methodologies and exploring the use of [18F]this compound in combination with other imaging biomarkers to provide a more comprehensive picture of tumor biology.
References
- 1. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - Pang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 3. Interest and Limits of [18F]this compound PET Imaging for Early Detection of Response to Conventional Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Troubleshooting low signal-to-noise ratio in [18F]ML-10 PET.
Technical Support Center: [18F]ML-10 PET Imaging
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low signal-to-noise ratio (SNR) in [18F]this compound PET imaging.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues encountered during [18F]this compound PET experiments that can lead to a poor signal-to-noise ratio.
Q1: We are observing a generally low signal and high noise in our [18F]this compound PET images. What are the primary areas to investigate?
A low signal-to-noise ratio can stem from multiple factors, which can be broadly categorized into three areas: radiotracer quality, subject and biological variability, and image acquisition/reconstruction parameters. A systematic approach to troubleshooting involves evaluating each of these areas to pinpoint the source of the issue.
Caption: High-level troubleshooting workflow for low SNR.
Q2: How can we troubleshoot issues related to the [18F]this compound radiotracer itself?
Issues with the radiotracer are a common cause of poor image quality. Key parameters to verify are radiochemical purity, injected dose, and specific activity.
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Low Radiochemical Purity: Impurities in the radiotracer solution can lead to a reduced signal.[1] The radiochemical purity of [18F]this compound should be greater than 99%.[2]
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Insufficient Injected Dose: A low injected dose results in low counting statistics, which directly translates to a poor SNR.[1] Increasing the injected dose, within safe limits, can improve the SNR.[1]
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Low Specific Activity: While not as commonly reported as a primary issue for low SNR, very low specific activity could potentially lead to competitive binding or other pharmacological effects that might reduce the specific signal. The specific activity for [18F]this compound has been reported to be around 40 GBq/mmol.[2]
Q3: What subject-specific or biological factors can lead to a poor SNR with [18F]this compound?
Biological variability can significantly impact tracer uptake and, consequently, the SNR.
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Tumor Microenvironment (pH): The uptake of [18F]this compound has been shown to be sensitive to extracellular pH. An acidic tumor microenvironment can increase the uptake of the tracer. Variations in tumor pH during chemotherapy may influence the predictive value of [18F]this compound.
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Low Apoptotic Fraction: The primary target of [18F]this compound is apoptotic cells. If the therapy being evaluated does not induce a significant level of apoptosis, the resulting PET signal will be low. Some studies have noted that an increase in apoptosis during treatment did not always correlate with an increase in tumor uptake of the radiotracer.
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Subject Weight: Higher patient or animal weight can increase photon attenuation and scatter, which decreases the SNR.
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Biological Heterogeneity: The density of molecular targets and biological processes can vary significantly between individuals, which may result in a low signal being a true biological finding rather than a technical error.
Q4: How can we optimize our PET acquisition and reconstruction parameters to improve SNR?
Properly optimized acquisition and reconstruction protocols are critical for maximizing image quality.
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Increase Acquisition Time: Extending the scan duration per bed position increases the number of detected coincidence events, thereby improving counting statistics and SNR.
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Optimize Reconstruction Algorithm: Iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM), especially when combined with Time-of-Flight (TOF) and Point Spread Function (PSF) corrections, are known to improve SNR compared to simpler algorithms like filtered back-projection.
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Post-Reconstruction Filtering: Applying a smoothing filter (e.g., a Gaussian filter) after reconstruction can reduce image noise. However, excessive filtering can blur fine details and reduce the signal in small structures, so a balance must be found.
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Attenuation Correction: Errors in CT-based attenuation correction can lead to artificially low uptake values. Ensure the CT scan is of good quality and properly co-registered with the PET data.
Data Summary Tables
Table 1: Quality Control Parameters for [18F]this compound
| Parameter | Recommended Value | Method of Analysis | Reference |
| Radiochemical Purity | > 99% | High-Performance Liquid Chromatography (HPLC) | |
| Specific Activity | ~40 GBq/mmol | HPLC | |
| Radiochemical Yield | 30-40% (decay corrected) |
Table 2: Recommended [18F]this compound PET Imaging Parameters (Preclinical)
| Parameter | Recommended Value | Notes | Reference |
| Animal Model | Mouse models of cancer, stroke, atherosclerosis | Varies by research question | |
| Injected Dose | ~7.4 MBq (200 µCi) | Per animal, administered intravenously | Varies, typical preclinical dose |
| Uptake Time | 30-60 minutes | [18F]this compound shows rapid clearance from circulation | |
| Scan Duration | 10-20 minutes | Longer scan times can improve SNR | |
| Reconstruction | OSEM with TOF and PSF | Provides better SNR than FBP |
Experimental Protocols
Protocol 1: [18F]this compound Synthesis and Quality Control
[18F]this compound radiosynthesis is typically performed as a two-step procedure.
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Step 1: Radiofluorination: Nucleophilic substitution of a sulfonate precursor with the [18F]fluoride/K2CO3/Kryptofix 222 complex.
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Step 2: Hydrolysis: Removal of protective groups to yield [18F]this compound.
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Purification: The final product is purified, typically using solid-phase extraction cartridges.
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Quality Control: The final product's identity, purity, and specific activity are confirmed using analytical techniques. A simple and sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed for the quantification of this compound and any impurities. Radiochemical purity is verified by radio-HPLC.
Caption: Workflow for [18F]this compound synthesis and quality control.
Protocol 2: Preclinical [18F]this compound PET Imaging
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Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature throughout the procedure.
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Tracer Administration: Administer the [18F]this compound dose (e.g., ~7.4 MBq) via intravenous injection (e.g., tail vein).
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Uptake Period: Allow the tracer to distribute for a predetermined optimal time (e.g., 30-60 minutes).
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PET/CT Acquisition:
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Position the animal in the scanner.
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Acquire a low-dose CT scan for attenuation correction and anatomical co-registration.
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Perform the PET scan for the optimized duration (e.g., 10-20 minutes).
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Image Reconstruction:
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Reconstruct the PET data using an iterative algorithm (e.g., OSEM) that includes corrections for attenuation, scatter, randoms, TOF, and PSF.
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Apply a post-reconstruction filter if necessary to reduce noise, carefully evaluating the impact on quantitative accuracy.
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Image Analysis: Draw regions of interest (ROIs) on the co-registered PET/CT images to quantify tracer uptake (e.g., as % Injected Dose per gram (%ID/g) or Standardized Uptake Value (SUV)).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of [18F]this compound uptake? [18F]this compound is a low molecular weight compound that selectively accumulates in apoptotic cells. The proposed mechanism involves interaction with characteristic features of apoptosis, such as changes in membrane composition (scramblase activation) and cellular acidification. Its uptake has been shown to be blocked by pan-caspase inhibitors, demonstrating a direct relationship with the apoptotic process.
Q2: Can tumor characteristics other than apoptosis, such as hypoxia, influence [18F]this compound uptake? Yes. Studies have suggested a potential correlation between hypoxia and [18F]this compound accumulation. Furthermore, the tracer's uptake is sensitive to extracellular pH, which can be altered by both hypoxia and chemotherapy, potentially confounding the interpretation of the signal as a pure measure of apoptosis.
Q3: What are typical tumor-to-background ratios observed with [18F]this compound in preclinical models? Tumor-to-background ratios can vary significantly depending on the tumor model, the effectiveness of the therapy in inducing apoptosis, and the chosen background region. In a study on nasopharyngeal carcinoma xenografts, tumor/muscle ratios were used to show a significant increase in tracer uptake after radiotherapy. In a mouse model of atherosclerosis, plaque-to-background ratios of 1.69 to 2.28 were reported. It is crucial to establish baseline values for your specific experimental model.
References
How to reduce non-specific binding of ML-10.
Welcome to the technical support center for ML-10. This guide provides troubleshooting protocols and answers to frequently asked questions regarding non-specific binding of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is non-specific binding a concern?
This compound can refer to at least two distinct small molecules in research contexts:
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An apoptosis probe that is selectively taken up by apoptotic cells and can be radiolabeled for PET imaging. Its uptake is linked to caspase activation and mitochondrial membrane potential disruption[1].
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An inhibitor of P. falciparum cGMP-dependent protein kinase (PfPKG) , developed as an antimalarial compound[2].
Non-specific binding (NSB) is the interaction of a compound, like this compound, with molecules or surfaces other than its intended biological target[3]. This is a critical issue in drug development and research because it can lead to:
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High Background Signals: Unwanted binding to assay plates, membranes, or off-target proteins elevates the baseline signal, making it difficult to detect the true specific signal[4][5].
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Reduced Assay Sensitivity: A high signal-to-noise ratio is necessary to detect subtle or low-level specific interactions. NSB lowers this ratio, potentially masking real results.
For any small molecule, including either version of this compound, minimizing NSB is essential for generating reliable and reproducible data.
Q2: How can I determine if the high background in my assay is caused by non-specific binding of this compound?
Proper controls are essential to diagnose NSB. The most direct method is to run a "blank" or "no target" control.
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Experimental Setup: Prepare control wells or samples that include all assay components (plate, buffers, detection reagents) and this compound at the desired concentration, but exclude the specific biological target (e.g., target protein, cell line).
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Interpretation: If you observe a high signal in these blank control wells, it directly indicates that this compound is binding non-specifically to the assay surface (like the microplate) or other components in the system.
This troubleshooting workflow can help guide your optimization process.
Caption: Workflow for diagnosing and resolving non-specific binding.
Q3: How can I modify my experimental protocol to reduce this compound non-specific binding?
If NSB is confirmed, a systematic optimization of your assay conditions is necessary. The three main areas to focus on are the blocking step, the assay buffer composition, and the concentration of this compound.
1. Optimize the Blocking Step Insufficient blocking of unoccupied sites on a microplate or membrane is a primary cause of high background.
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Increase Blocker Concentration and Incubation Time: Try increasing the concentration of your current blocking agent or extending the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
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Test Different Blocking Agents: No single blocking buffer is perfect for all assays. Different agents have different properties, and the best choice depends on your specific system.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common, all-purpose protein blocker. Good for shielding against non-specific protein interactions. |
| Non-Fat Dry Milk | 1 - 5% (w/v) | Cost-effective, but may contain endogenous enzymes (phosphatases) that can interfere with some detection methods. Not recommended for phospho-protein detection. |
| Casein | 1% (w/v) | The primary protein in milk. Can be a very effective blocker. |
| Commercial/Synthetic Blockers | Varies by Manufacturer | Often protein-free, which can reduce background issues. Can be highly effective but more expensive. |
2. Modify the Assay Buffer The chemical environment of the assay can be adjusted to disrupt the forces causing NSB.
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Add Non-Ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions, which are a common cause of NSB for small molecules. They also help prevent the compound from sticking to container walls.
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Increase Ionic Strength: If NSB is caused by electrostatic interactions, increasing the salt concentration (e.g., with NaCl) can create a shielding effect that masks these charges.
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Adjust pH: The pH of the buffer affects the charge of both this compound and the interacting surfaces. Adjusting the pH away from the isoelectric point of interacting proteins can help reduce charge-based NSB.
| Buffer Additive | Typical Starting Concentration | Mechanism of Action |
| Tween-20 | 0.05% - 0.2% (v/v) | Disrupts non-specific hydrophobic interactions. |
| Triton X-100 | 0.05% - 0.2% (v/v) | Disrupts non-specific hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Shields electrostatic (ionic) interactions. |
3. Optimize this compound Concentration Using an unnecessarily high concentration of your compound increases the likelihood of low-affinity, non-specific interactions.
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Perform a Titration: Always determine the optimal concentration of this compound by performing a dose-response experiment. Identify the lowest concentration that still produces a robust specific signal.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol helps identify the most effective blocking agent and incubation time for your assay.
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Preparation: Prepare several different blocking buffers as described in the table above (e.g., 1% BSA in PBS, 3% BSA in PBS, 3% non-fat milk in TBST).
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Coating (if applicable): If your assay involves a coated protein, coat the microplate wells as you normally would. For NSB control, leave several wells uncoated.
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Washing: Wash all wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking: Add the different blocking buffers to replicate wells. Test different incubation conditions (e.g., 1 hour at room temperature vs. overnight at 4°C).
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Washing: Repeat the wash step (step 3).
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This compound Incubation: Add a high concentration of this compound (a concentration where you previously observed high background) to all wells (including the uncoated, no-target controls). Incubate for your standard assay time.
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Detection: Wash thoroughly and proceed with your standard detection protocol.
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Analysis: Compare the background signal in the "no target" wells across the different blocking conditions. The condition that yields the lowest signal without compromising your specific signal is optimal.
Signaling Pathway Context
For this compound as an apoptosis probe, its mechanism is associated with the activation of the apoptotic cascade. Non-specific binding can interfere with the accurate measurement of this process. The diagram below shows a simplified view of the intrinsic apoptosis pathway, where the effects measured by the this compound probe (caspase activation) occur.
Caption: Simplified intrinsic apoptosis pathway leading to caspase activation.
References
Optimizing ML-10 Incubation Time for Apoptosis Detection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of ML-10 for the accurate detection of apoptosis. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, this resource addresses common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect apoptotic cells?
This compound is a small molecule probe used for the detection of apoptosis.[1] Its mechanism relies on its selective uptake and accumulation within apoptotic cells, while being excluded from viable or necrotic cells.[1] This selectivity is attributed to several key changes that occur in the plasma membrane during early apoptosis, including membrane depolarization, acidification of the external leaflet due to phosphatidylserine (B164497) (PS) exposure, and an intact cell membrane.[2][3] The uptake of this compound is associated with other hallmarks of apoptosis, such as caspase activation and Annexin V binding.[1]
Q2: Why is optimizing the incubation time for this compound crucial?
Apoptosis is a dynamic and transient process. The window to detect early apoptotic events using this compound is finite. If the incubation time is too short, the signal from apoptotic cells may be too weak to detect. Conversely, if the incubation is too long, cells may progress to late apoptosis or secondary necrosis, leading to a loss of the specific this compound signal as the membrane integrity is compromised. Therefore, optimizing the incubation time is critical to capture the peak apoptotic response and ensure accurate and reproducible results.
Q3: What is a recommended starting point for this compound incubation time?
Based on various in vivo and in vitro studies, a general starting point for this compound incubation can range from 15 to 60 minutes. However, the optimal time is highly dependent on the specific experimental system, including the cell type, the apoptosis-inducing agent, and the concentration of this compound used. It is strongly recommended to perform a time-course experiment to empirically determine the optimal incubation period for your specific conditions.
Q4: How do I perform a time-course experiment to optimize this compound incubation time?
A time-course experiment involves treating your cells with your apoptosis-inducing agent and then incubating them with this compound for varying durations. The goal is to identify the time point with the best discrimination between apoptotic and non-apoptotic cells. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining for apoptosis detection.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No this compound Signal | 1. Suboptimal Incubation Time: The incubation period may be too short for sufficient this compound accumulation. 2. Low Level of Apoptosis: The concentration or duration of the apoptosis-inducing agent may be insufficient. 3. Incorrect Reagent Concentration: The concentration of this compound may be too low. 4. Cell Health: Cells may be resistant to the apoptotic stimulus or unhealthy. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 15, 30, 60, 90, 120 minutes) to identify the optimal window. 2. Optimize Apoptosis Induction: Perform a dose-response and time-course experiment for your apoptosis inducer. Include a positive control (e.g., staurosporine). 3. Titrate this compound Concentration: While a standard concentration is often recommended, titration may be necessary for your specific cell line. 4. Use Healthy, Low-Passage Cells: Ensure cells are in the logarithmic growth phase. |
| High Background Staining | 1. Excessive this compound Concentration: The concentration of this compound may be too high, leading to non-specific binding. 2. Inadequate Washing: Insufficient washing after staining can leave residual unbound probe. 3. Cell Clumping: Aggregated cells can trap the fluorescent probe, leading to high background. | 1. Titrate this compound Concentration: Perform a concentration optimization experiment. 2. Optimize Wash Steps: Increase the number and/or duration of wash steps after this compound incubation. Use a buffer containing a low concentration of a mild detergent if necessary. 3. Ensure Single-Cell Suspension: Gently pipette to break up clumps before analysis. In severe cases, filter the cell suspension. |
| High Percentage of PI-Positive Cells | 1. Late-Stage Apoptosis/Necrosis: The incubation time with the apoptosis inducer may be too long, causing cells to become necrotic. 2. Harsh Cell Handling: Rough pipetting or centrifugation can damage cell membranes, leading to PI uptake. | 1. Optimize Induction Time: Perform a time-course experiment for your apoptosis inducer to capture cells in the early to mid-stages of apoptosis. 2. Handle Cells Gently: Avoid vigorous vortexing and use appropriate centrifugation speeds (e.g., 300-400 x g). |
| Inconsistent Results | 1. Variability in Incubation Time: Inconsistent timing between experiments. 2. Fluctuations in Temperature: Temperature can affect the rate of apoptosis and probe uptake. 3. Cell Density: Variations in cell number can affect the response to the inducer and staining efficiency. | 1. Maintain a Strict Timeline: Use a timer for all incubation steps. 2. Ensure Consistent Temperature: Perform incubations in a calibrated incubator. 3. Standardize Cell Seeding: Use a consistent cell density for all experiments. |
Quantitative Data Presentation
The following table provides a representative example of data from a time-course experiment to optimize this compound incubation time in a hypothetical cell line treated with an apoptosis inducer.
| Incubation Time with this compound (minutes) | % this compound Positive / PI Negative (Early Apoptotic) | % this compound Positive / PI Positive (Late Apoptotic/Necrotic) | % this compound Negative / PI Negative (Live) |
| 15 | 15.2 ± 1.8 | 3.5 ± 0.5 | 80.1 ± 2.1 |
| 30 | 28.9 ± 2.5 | 5.1 ± 0.8 | 65.0 ± 3.0 |
| 60 | 45.6 ± 3.1 | 8.2 ± 1.1 | 45.2 ± 2.8 |
| 90 | 35.4 ± 2.9 | 15.8 ± 1.5 | 47.8 ± 3.2 |
| 120 | 25.1 ± 2.2 | 25.3 ± 2.0 | 48.6 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments. The optimal incubation time in this example is 60 minutes, as it yields the highest percentage of early apoptotic cells with a relatively low percentage of late apoptotic/necrotic cells.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing this compound Incubation Time
This protocol outlines the steps to determine the optimal incubation time for this compound in your specific experimental setup using flow cytometry.
Materials:
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Cell line of interest
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Complete cell culture medium
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Apoptosis-inducing agent (e.g., staurosporine, etoposide)
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This compound probe
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Propidium Iodide (PI) solution
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1X Annexin V Binding Buffer (or a similar calcium-rich buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.
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Induce Apoptosis: Treat cells with the desired concentration of your apoptosis-inducing agent for a predetermined time to induce apoptosis. Include an untreated control.
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Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method. Centrifuge at 300-400 x g for 5 minutes.
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Washing: Wash the cell pellet once with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
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This compound Incubation (Time-Course):
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Aliquot 100 µL of the cell suspension into several tubes.
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Add the optimized concentration of this compound to each tube.
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Incubate the tubes for different durations (e.g., 15, 30, 60, 90, and 120 minutes) at room temperature, protected from light.
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PI Staining: 5 minutes before the end of each this compound incubation period, add PI to a final concentration of 1 µg/mL.
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Washing: After the incubation is complete, wash the cells once with 1X Annexin V Binding Buffer.
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Resuspension for Analysis: Resuspend the final cell pellet in 200-400 µL of 1X Annexin V Binding Buffer.
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Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Set up appropriate gates for live, early apoptotic, and late apoptotic/necrotic populations.
Visualizations
This compound Uptake Pathway in Apoptotic Cells
Caption: Proposed mechanism of this compound uptake into an apoptotic cell.
Experimental Workflow for Optimizing this compound Incubation Time
Caption: Workflow for a time-course experiment to optimize this compound incubation.
References
Technical Support Center: Synthesis of [18F]ML-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the apoptosis imaging agent, [18F]ML-10.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for [18F]this compound?
A1: The synthesis of [18F]this compound is typically a two-step process. The first step involves the nucleophilic radiofluorination of a suitable precursor. This is followed by a hydrolysis step to remove protecting groups, yielding the final [18F]this compound product. The product is then purified, commonly by High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE).
Q2: What are the common precursors used for the synthesis of [18F]this compound?
A2: The most common precursors are mesylate or tosylate derivatives of a protected 2-methyl-2-(5-hydroxypentyl)malonic acid. The malonic acid functional groups are typically protected as tert-butyl or ethyl esters to prevent side reactions during radiofluorination.
Q3: What are the key quality control parameters for [18F]this compound?
A3: The critical quality control parameters for [18F]this compound include:
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Radiochemical Purity (RCP): This determines the percentage of the total radioactivity in the final product that is in the chemical form of [18F]this compound. A typical specification is >95%.
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Radiochemical Yield (RCY): This is the yield of [18F]this compound calculated from the initial [18F]fluoride activity, corrected for decay.
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Molar Activity (A_m): This is the amount of radioactivity per mole of the compound and is a measure of the specific activity. Higher molar activity is generally desirable to minimize mass effects in PET imaging.
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Residual Solvents: The final product must be tested for residual solvents from the synthesis (e.g., acetonitrile (B52724), ethanol) to ensure they are below acceptable limits for parenteral administration.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (RCY)
| Potential Cause | Recommended Action |
| Incomplete drying of the [18F]fluoride/Kryptofix complex. | Ensure efficient azeotropic drying of the [18F]fluoride with acetonitrile under a stream of inert gas. Multiple drying cycles may be necessary to remove all traces of water, which can quench the nucleophilic fluorination reaction. |
| Precursor Instability or Degradation. | Store the precursor under the recommended conditions (cool, dry, and protected from light). Use a fresh batch of precursor if degradation is suspected. The quality of the precursor is critical for a successful synthesis. |
| Suboptimal Reaction Temperature or Time for Radiofluorination. | Optimize the reaction temperature and time for the radiofluorination step. Temperatures are typically in the range of 90-120°C for 10-20 minutes. Insufficient heating can lead to incomplete reaction, while excessive heat or time can cause degradation of the precursor or product. |
| Inefficient Deprotection. | Ensure complete removal of the ester protecting groups during the hydrolysis step. For tert-butyl esters, acidic hydrolysis (e.g., with HCl or TFA) at elevated temperatures may be required. For ethyl esters, basic hydrolysis (e.g., with NaOH) is typically used. Monitor the deprotection reaction to ensure it goes to completion. |
| Loss of Product During Purification. | Optimize the purification method. While HPLC can provide high purity, it may lead to lower yields compared to SPE. For SPE, ensure proper conditioning of the cartridge and use appropriate solvents for loading, washing, and elution to maximize product recovery. |
Issue 2: Impure Final Product
| Potential Cause | Recommended Action |
| Incomplete Reaction. | Unreacted precursor is a common impurity. Optimize the radiofluorination conditions (temperature, time, precursor amount) to drive the reaction to completion. |
| Side Reactions. | The presence of water can lead to the formation of [18F]fluoride-alcohols as byproducts. Ensure rigorous drying of the reaction system. Other impurities may arise from the degradation of the precursor or the product at high temperatures. |
| Inefficient Purification. | Optimize the HPLC or SPE purification method. For HPLC, adjust the mobile phase composition and gradient to achieve better separation of [18F]this compound from impurities. For SPE, use a combination of cartridges or a more selective sorbent if necessary. |
| Radiolysis. | High levels of radioactivity can sometimes lead to the degradation of the product. Minimize the synthesis time and, if possible, reduce the initial amount of radioactivity. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of [18F]this compound.
Table 1: Radiofluorination and Deprotection Conditions
| Precursor Type | Leaving Group | Protecting Group | Radiofluorination Temp. (°C) | Radiofluorination Time (min) | Deprotection Conditions |
| 1 | Mesylate | tert-Butyl esters | 90 | 15 | TFA/H₂O, Room Temp, 15 min |
| 2 | Tosylate | tert-Butyl esters | 110 | 15 | 2 M HCl, 110°C, 15 min |
| 3 | Mesylate | Ethyl esters | 115 | 15 | 3 M NaOH, 80°C, 15 min |
Table 2: Reported Radiochemical Yields and Purities
| Precursor Type | Purification Method | Decay-Corrected RCY (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| Mesylate (tert-Butyl) | HPLC & SPE | 30-40 | >99 | >40.7 | [1] |
| Tosylate (tert-Butyl) | HPLC & SPE | 60 | >98 | N/A | [1] |
| Mesylate (Ethyl) | HPLC & SPE | 66 | >98 | N/A | [1] |
| Mesylate | SPE only | ~60 | N/A | N/A | [1] |
N/A: Not Available in the cited literature.
Experimental Protocols
Detailed Methodology for Automated Synthesis of [18F]this compound (using a mesylate precursor with tert-butyl esters)
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[18F]Fluoride Trapping and Elution:
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Load cyclotron-produced [18F]fluoride in [¹⁸O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).
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Elute the trapped [18F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
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Azeotropic Drying:
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Heat the reaction vessel under a stream of nitrogen or argon to azeotropically remove water with acetonitrile. This step is critical and is often repeated 2-3 times to ensure an anhydrous environment.
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Radiofluorination:
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Add the mesylate precursor (typically 4-5 mg) dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K₂₂₂/K₂CO₃ complex.
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Heat the reaction mixture at 90-120°C for 15-20 minutes.
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Hydrolysis (Deprotection):
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After cooling the reaction mixture, add an acidic solution (e.g., 2 M or 3 M HCl) to the vessel.
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Heat the mixture at 115-120°C to facilitate the cleavage of the tert-butyl ester protecting groups.
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Purification:
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Option A: HPLC Purification:
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Neutralize the reaction mixture and inject it onto a semi-preparative reverse-phase HPLC column.
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Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA).
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Collect the fraction containing [18F]this compound.
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Option B: SPE Purification:
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Pass the crude reaction mixture through a series of SPE cartridges (e.g., a C18 cartridge) to trap the [18F]this compound.
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Wash the cartridge with water to remove unreacted [18F]fluoride and other polar impurities.
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Elute the purified [18F]this compound with a small volume of ethanol.
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Formulation:
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Remove the organic solvent (from HPLC or SPE elution) under a stream of nitrogen.
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Reconstitute the final product in a sterile, injectable solution (e.g., saline).
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Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
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Visualizations
Caption: Automated synthesis workflow for [18F]this compound.
Caption: Decision tree for troubleshooting low radiochemical yield.
References
Artifacts in [18F]ML-10 PET imaging and how to avoid them.
Welcome to the technical support center for [18F]ML-10 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding artifacts and troubleshooting common issues encountered during apoptosis imaging experiments with [18F]this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your [18F]this compound PET imaging experiments in a question-and-answer format.
Q1: Why am I observing low or no increase in [18F]this compound uptake in my tumor model after therapy, even when other markers confirm apoptosis?
A1: This is a recognized challenge in [18F]this compound imaging. Several factors can contribute to this phenomenon:
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Timing of Imaging: The window for detecting peak apoptosis after therapy can be narrow and varies depending on the tumor model, and the type and dose of treatment. Imaging too early or too late can miss the peak of apoptotic activity. It is crucial to perform imaging at multiple time points post-treatment (e.g., 24, 48, 72 hours) to identify the optimal imaging window.[1]
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Heterogeneous Tumor Response: Therapeutic response within a tumor is often heterogeneous. While some regions may be undergoing apoptosis, others might be necrotic or still viable. This can lead to an overall low average tracer uptake.
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Low Level of Apoptosis: The therapy might not be inducing a level of apoptosis sufficient for detection by PET imaging.
-
Tumor Microenvironment: The pH of the tumor microenvironment can influence [18F]this compound uptake.[1]
-
Tracer Biodistribution and Clearance: [18F]this compound exhibits rapid clearance from non-target tissues.[1][2] While this is generally favorable, very rapid washout from the tumor area before imaging could lead to lower than expected signal.
Q2: How can I differentiate between [18F]this compound uptake in apoptotic cells versus necrotic cells?
A2: [18F]this compound is designed to selectively accumulate in apoptotic cells where the cell membrane integrity is still preserved, a feature that distinguishes them from necrotic cells.[1] However, in a tumor setting with mixed cell populations, distinguishing the exact contribution can be challenging. To enhance confidence in your findings, it is recommended to:
-
Correlate with Histology: Perform ex vivo analysis of tumor tissue using methods like TUNEL staining to confirm the presence and location of apoptotic cells and correlate these findings with the PET images.
-
Multi-Tracer Imaging: In preclinical models, consider using other imaging agents that target different aspects of cell death or viability to get a more complete picture.
Q3: What are common sources of artifacts in the PET/CT images that are not specific to the tracer?
A3: General PET/CT artifacts can also affect the quality of your [18F]this compound images. These include:
-
Patient or Animal Motion: Movement during the scan can cause blurring and misregistration between the PET and CT images, leading to inaccurate localization and quantification of the tracer uptake.
-
Metal Artifacts: If the subject has metallic implants, these can cause streaks and other artifacts on the CT image, which in turn can lead to incorrect attenuation correction of the PET data.
-
Reconstruction Artifacts: The choice of image reconstruction algorithm and its parameters can influence image noise and resolution. It is important to use a standardized and validated reconstruction protocol for all studies to ensure consistency.
Q4: What can I do to minimize background noise and improve the signal-to-noise ratio in my images?
A4: To reduce background noise and enhance the quality of your [18F]this compound PET images, consider the following:
-
Optimize Acquisition Time: Longer acquisition times can help to improve counting statistics and reduce image noise.
-
Post-Processing Techniques: Utilize appropriate image filtering and noise reduction algorithms during image reconstruction and post-processing.
-
Proper Patient/Animal Preparation: Ensure subjects are well-hydrated to facilitate the clearance of the tracer from non-target tissues, which can help to reduce background signal.
Quantitative Data Summary
The following tables summarize key quantitative data related to [18F]this compound biodistribution and uptake in preclinical models.
| Organ | Elimination Half-life (hours) |
| Blood | 1.3 ± 0.1 |
| Other Organs | 1.1 ± 0.2 |
Caption: Elimination half-life of [18F]this compound from blood and other organs in humans.
| Treatment Group | Imaging Time Point | Tumor/Liver (T/L) Ratio Change from Baseline | p-value |
| Doxorubicin (B1662922) | Day 3 | Significant Increase | < 0.05 |
| Doxorubicin | Day 7 | Significant Increase | < 0.05 |
| Control | Day 3 & 7 | No Significant Change | > 0.05 |
Caption: Changes in [18F]this compound tumor-to-liver uptake ratio in a mouse xenograft model after doxorubicin treatment.
| Treatment Group | Imaging Time Point | Tumor/Muscle (T/M) Ratio |
| Radiotherapy + Cetuximab | 24 hours | Significantly Higher |
| Radiotherapy + Cetuximab | 48 hours | Significantly Higher |
| Control/Single Therapy | 24 & 48 hours | No Significant Change |
Caption: Tumor-to-muscle uptake ratio of [18F]this compound in a human nasopharyngeal carcinoma xenograft model following combination therapy.
Experimental Protocols
Below is a generalized experimental workflow for [18F]this compound PET/CT imaging in a preclinical oncology setting.
-
Animal Model Preparation:
-
Implant tumor cells in the desired location (e.g., subcutaneously).
-
Allow tumors to grow to a specified size before starting the experiment.
-
-
Baseline Imaging:
-
Administer a defined dose of [18F]this compound intravenously to the animal.
-
Allow for an uptake period, typically around 60 minutes.
-
Perform a whole-body PET/CT scan.
-
-
Therapeutic Intervention:
-
Administer the therapeutic agent (e.g., chemotherapy, radiotherapy) according to the study design.
-
-
Post-Treatment Imaging:
-
Repeat the [18F]this compound PET/CT imaging at one or more time points after the therapeutic intervention (e.g., 24, 48, 72 hours post-treatment).
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical localization.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle, liver) to quantify tracer uptake (e.g., as %ID/g, SUV, or tumor-to-background ratios).
-
-
Ex Vivo Validation (Optional but Recommended):
-
After the final imaging session, euthanize the animal and excise the tumor.
-
Perform histological analysis (e.g., TUNEL staining) to confirm and quantify apoptosis and correlate with PET findings.
-
Visualizations
Caption: A generalized experimental workflow for preclinical [18F]this compound PET imaging.
Caption: A logical diagram for troubleshooting low [18F]this compound tumor uptake.
References
Improving the stability of radiolabeled ML-10.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of radiolabeled ML-10. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis and handling of [¹⁸F]this compound.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments with radiolabeled this compound.
Synthesis & Radiolabeling
Q1: My radiochemical yield (RCY) for [¹⁸F]this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a common issue in the synthesis of [¹⁸F]this compound. Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:
-
Precursor Quality: Ensure the this compound precursor (e.g., this compound-mesylate or -tosylate) is of high purity and has been stored correctly under cool, dry, and dark conditions to prevent degradation. If in doubt, use a fresh batch of the precursor.
-
[¹⁸F]Fluoride Reactivity: The quality of the initial [¹⁸F]fluoride is critical.
-
Trapping and Elution: Verify the efficiency of [¹⁸F]fluoride trapping on the anion exchange cartridge (e.g., QMA) and its subsequent elution. Ensure the cartridge is not expired and has been properly preconditioned. Inefficient elution of [¹⁸F]fluoride will directly impact the amount available for the reaction.
-
Water Content: The presence of residual water is a major inhibitor of nucleophilic fluorination reactions. Ensure the azeotropic drying process is efficient in removing water from the [¹⁸F]fluoride/Kryptofix complex. Check for leaks in your synthesis module that could introduce moisture.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature for the nucleophilic substitution needs to be optimal, typically between 90-120°C.[1] Verify that your synthesis module is reaching and maintaining the set temperature.
-
Reaction Time: Ensure the reaction time is sufficient for the fluorination to proceed to completion, generally around 15-20 minutes.[1]
-
-
Reagents and Solvents: Use anhydrous solvents (e.g., acetonitrile) for the reaction to minimize the presence of water. Ensure all other reagents, such as Kryptofix 2.2.2 and potassium carbonate, are of high quality.
Q2: I am observing significant radiochemical impurities in my final [¹⁸F]this compound product. What are the common impurities and how can I minimize them?
A2: The most common radiochemical impurity is unreacted (free) [¹⁸F]fluoride. Other impurities can include partially deprotected intermediates if the hydrolysis step is incomplete.
-
Free [¹⁸F]Fluoride:
-
Incomplete Reaction: This can be due to the reasons mentioned in Q1 (poor precursor quality, inactive fluoride, suboptimal reaction conditions).
-
Inefficient Purification: Both HPLC and Solid Phase Extraction (SPE) are used for [¹⁸F]this compound purification.[1]
-
HPLC: Optimize your HPLC method to ensure good separation between [¹⁸F]this compound and free [¹⁸F]fluoride. Check the column's performance and the mobile phase composition.
-
SPE: If using SPE for purification, ensure the correct cartridge type (e.g., C18) is used and that the washing and elution steps are optimized to retain the product while removing impurities.[1]
-
-
-
Partially Deprotected Intermediates: The synthesis of [¹⁸F]this compound involves the hydrolysis of protecting groups (e.g., tert-butyl or ethyl esters).[1] Incomplete hydrolysis will result in radiolabeled intermediates.
-
Hydrolysis Conditions: Ensure the concentration of the acid (e.g., HCl) or base, reaction time, and temperature are sufficient for complete deprotection.
-
Q3: Should I use HPLC or SPE for the purification of [¹⁸F]this compound?
A3: The choice between HPLC and SPE for purification depends on your specific needs and available resources.
-
HPLC Purification:
-
Advantages: Generally provides higher radiochemical and chemical purity.
-
Disadvantages: Can be more time-consuming, leading to lower decay-corrected yields.
-
-
SPE Purification:
-
Advantages: Faster than HPLC, resulting in shorter synthesis times and potentially higher decay-corrected yields.
-
Disadvantages: May result in lower chemical purity compared to HPLC.
-
For many applications, SPE purification can provide a product with sufficient purity. However, for applications requiring very high molar activity and chemical purity, HPLC is the preferred method.
Stability & Storage
Q4: How stable is [¹⁸F]this compound after preparation, and what are the best storage conditions?
A4: [¹⁸F]this compound has demonstrated high stability in vivo. However, the stability of the final product in vitro can be affected by several factors.
-
Radiolysis: This is the decomposition of a compound due to the radiation it emits. It is a primary cause of decreased radiochemical purity over time. To mitigate radiolysis:
-
Add a Stabilizer: The addition of a small amount of a radical scavenger, such as ethanol (B145695) (e.g., 0.1-0.2%), to the final formulation can help to reduce radiolysis.
-
Dilution: If feasible for your application, diluting the final product can decrease the effects of radiolysis.
-
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5 - 7.5 for injectables). Deviations from this range can affect the stability of the compound.
Q5: My [¹⁸F]this compound product shows decreasing radiochemical purity over time. What is the likely cause and how can I prevent it?
A5: A decrease in radiochemical purity over time is most likely due to radiolysis. As mentioned in Q4, you can address this by adding a stabilizer like ethanol to your final formulation or by diluting the product. It is also important to perform quality control checks at the time of use to ensure the product meets the required purity specifications.
Data Presentation
Table 1: Illustrative Stability of [¹⁸F]this compound Under Various Conditions
Disclaimer: The following data is illustrative and based on general principles of radiopharmaceutical stability. Actual stability should be determined experimentally for your specific formulation.
| Time (hours) | Condition A: Saline, Room Temp. (RCP %) | Condition B: Saline + 0.1% Ethanol, Room Temp. (RCP %) | Condition C: Saline, 4°C (RCP %) |
| 0 | >99 | >99 | >99 |
| 2 | 97 | 98 | 98 |
| 4 | 94 | 96 | 95 |
| 6 | 91 | 94 | 92 |
| 8 | 88 | 92 | 89 |
RCP = Radiochemical Purity
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound
This protocol describes a general procedure for the automated synthesis of [¹⁸F]this compound from a mesylate precursor with tert-butyl ester protecting groups, followed by HPLC purification.
Materials:
-
This compound-mesylate precursor
-
Kryptofix 2.2.2
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Sterile Water for Injection
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Anion exchange cartridge (e.g., QMA)
-
C18 SPE cartridge
-
Automated radiochemistry synthesis module
-
HPLC system with a semi-preparative C18 column and radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reactor of the synthesis module using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reactor under a stream of inert gas (e.g., nitrogen or argon) to azeotropically remove the water. This step is critical for a successful reaction.
-
-
Radiolabeling:
-
Add the this compound-mesylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/Kryptofix complex in the reactor.
-
Heat the reaction mixture at 90-120°C for 15-20 minutes.
-
-
Hydrolysis (Deprotection):
-
After cooling the reaction mixture, add hydrochloric acid to the reactor.
-
Heat the mixture to facilitate the hydrolysis of the tert-butyl ester protecting groups.
-
-
Neutralization:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
-
Purification:
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹⁸F]this compound.
-
-
Formulation:
-
The collected HPLC fraction is typically passed through a C18 SPE cartridge to remove the HPLC solvent.
-
The final product is eluted from the C18 cartridge with ethanol and then diluted with sterile saline for injection.
-
Protocol 2: Quality Control of [¹⁸F]this compound
Radiochemical Purity (RCP) by Radio-HPLC:
-
System Preparation: Equilibrate an analytical HPLC system with a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).
-
Sample Preparation: Dilute a small aliquot of the final [¹⁸F]this compound product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. Monitor the eluent with both a UV detector and a radioactivity detector.
-
Calculation: Calculate the RCP by dividing the area of the radioactive peak corresponding to [¹⁸F]this compound by the total area of all radioactive peaks. The RCP should typically be >95%.
Visualizations
Caption: Workflow for the synthesis and purification of [¹⁸F]this compound.
Caption: Troubleshooting decision tree for low radiochemical yield of [¹⁸F]this compound.
References
How to handle high background signal with ML-10.
Important Note on ML-10 Identity: The designation "this compound" is used for at least two distinct small molecules in scientific literature. One is a probe for detecting apoptosis[1][2][3][4], and the other is an inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) with antimalarial properties[5]. It is crucial to confirm which this compound you are using by referring to the product datasheet provided by your supplier. The following troubleshooting guide provides general advice applicable to small molecule assays, but specific recommendations may vary depending on the compound and your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in assays using small molecules like this compound?
High background signal can originate from several sources, including non-specific binding of the compound, autofluorescence of cells or media, improper reagent concentrations, and insufficient washing steps.
Q2: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is the best way to identify the source of high background. Key controls include:
-
Unstained/Vehicle-Treated Cells: To assess the level of natural cellular autofluorescence.
-
No Primary Antibody/Probe Control (for immunofluorescence): To check for non-specific binding of the secondary antibody.
-
Reagent-Only Controls: To test for fluorescence or signal from your buffers and media.
Q3: Could the this compound compound itself be the cause of the high background?
While possible, it's often the experimental conditions rather than the intrinsic properties of the small molecule that lead to high background. However, some small molecules can be "sticky" or have off-target binding. Optimizing concentration and incubation times is key to minimizing these effects.
Troubleshooting Guide: High Background Signal with this compound
This guide will help you systematically troubleshoot and resolve high background issues in your experiments with this compound.
Problem: High background fluorescence observed in imaging or plate reader assays.
Is the background high in your unstained/vehicle control?
-
YES: The issue is likely autofluorescence from your cells or experimental medium.
-
Solution 1: Use a specialized imaging medium. Consider switching to a low-background imaging medium like Gibco FluoroBrite DMEM for live-cell imaging.
-
Solution 2: Change the filter set. If your signal of interest is being obscured by autofluorescence, try using a fluorescent probe in a different spectral range (e.g., switch from a green to a red or far-red fluorophore).
-
Solution 3: Use a quenching agent. For fixed and permeabilized cells, you can try treating with a quenching agent like sodium borohydride (B1222165) (0.1% in PBS for 10-15 minutes) after fixation to reduce aldehyde-induced autofluorescence.
-
-
NO: The background is low in your control, but high in your this compound treated sample. The issue is likely related to non-specific binding of this compound or other detection reagents. Proceed to the next steps.
Have you optimized the concentration of this compound?
-
High concentrations of small molecules can lead to non-specific binding and increased background.
-
Solution: Perform a concentration titration. Test a range of this compound concentrations to find the optimal balance between signal and background. Start with the recommended concentration from the product datasheet and perform serial dilutions.
-
Are your washing steps sufficient?
-
Inadequate washing can leave unbound this compound or detection reagents in the sample, contributing to high background.
-
Solution: Increase the number and duration of wash steps. After incubating with this compound, increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes) with an appropriate buffer (e.g., PBS).
-
Are you using a blocking step for your assay?
-
For cell-based assays, particularly those involving antibodies, blocking non-specific binding sites is critical.
-
Solution: Optimize your blocking step. Increase the incubation time for your blocking buffer (e.g., from 30 minutes to 1 hour). You can also try different blocking agents, such as 5-10% normal serum from the species of your secondary antibody, or bovine serum albumin (BSA).
-
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Solution |
| Autofluorescence | Use low-background imaging media, change fluorophore/filter set, or use a quenching agent. |
| High this compound Concentration | Perform a concentration titration to determine the optimal concentration with the best signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps after this compound incubation. |
| Inadequate Blocking | Increase blocking time and/or try different blocking agents (e.g., normal serum, BSA). |
| Reagent Contamination | Prepare fresh buffers and solutions. Filter reagents if necessary. |
| Incorrect Instrument Settings | Optimize acquisition settings (e.g., exposure time, gain) on your microscope or plate reader to maximize signal and minimize background noise. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Generic Experimental Protocol: Cell-Based Fluorescence Assay with this compound
This protocol provides a general framework for a cell-based fluorescence assay using a small molecule like this compound. Always refer to the specific product datasheet for recommended concentrations and incubation times.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells onto an appropriate plate or coverslip and allow them to adhere and grow to the desired confluency.
-
Treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations for titration.
-
Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the this compound or vehicle-containing medium.
-
Incubate for the desired time at 37°C in a CO2 incubator.
-
-
Washing:
-
Carefully aspirate the treatment medium.
-
Wash the cells three times with warm PBS for 5 minutes each.
-
-
Fixation (Optional, for endpoint assays):
-
Incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, if targeting intracellular components):
-
Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking (Optional, especially if using subsequent antibodies):
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Imaging/Analysis:
-
For live-cell imaging, replace the final PBS wash with a low-background imaging medium.
-
For fixed cells, add PBS to the wells.
-
Acquire images using a fluorescence microscope with the appropriate filter sets and optimized acquisition settings.
-
For plate reader-based assays, read the fluorescence intensity according to the manufacturer's instructions.
-
Hypothetical Signaling Pathway
This diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a small molecule inhibitor.
Caption: Hypothetical kinase signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Detection of apoptosis by [18F]this compound after cardiac ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of cardiac apoptosis by [18F]this compound in a mouse model of permanent LAD ligation | springermedizin.de [springermedizin.de]
- 5. ML10 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Correlating ML-10 Uptake with Other Apoptosis Markers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ML-10 to study apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect apoptotic cells?
This compound is a small molecule probe used for the detection of apoptosis.[1] Its uptake is an indicator of early-stage apoptosis. The proposed mechanism for this compound's selective uptake into apoptotic cells involves changes in the plasma membrane that occur during the early phases of apoptosis. These changes include membrane depolarization and acidification.[2][3][4] The externalization of phosphatidylserine (B164497) (PS) during apoptosis contributes to an acidic environment on the outer leaflet of the cell membrane. This acidity is thought to facilitate the protonation of the malonate moiety of this compound, increasing its hydrophobicity and allowing it to penetrate the cell membrane.[3] Once inside the cell, the acidic cytoplasm of the apoptotic cell helps to sequester this compound.
Q2: How does this compound differ from Annexin V in detecting apoptosis?
This compound and Annexin V both detect early apoptotic events. However, they have different mechanisms and specificities. Annexin V is a protein that binds with high affinity to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells. In contrast, this compound is a small molecule whose uptake is dependent on membrane depolarization and acidification. A key difference is that this compound is selectively taken up by apoptotic cells and is excluded from necrotic cells where the membrane integrity is compromised. Annexin V, on the other hand, can also bind to necrotic cells, which have lost their membrane integrity, making it sometimes difficult to distinguish between late apoptotic and necrotic cells without a viability dye like Propidium Iodide (PI).
Q3: Is this compound uptake correlated with caspase activation?
Yes, the uptake of this compound is associated with the activation of caspases, which are key proteases in the apoptotic cascade. Studies have shown that the induction of apoptosis leads to a significant increase in this compound uptake, and this uptake is dependent on caspase activity. Inhibition of caspases can block this compound uptake, indicating that the events leading to this compound accumulation occur downstream of caspase activation.
Q4: How does this compound uptake compare to the TUNEL assay?
This compound uptake and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay both detect events in the apoptotic process, but they target different stages. This compound uptake is an early event associated with changes in the cell membrane. The TUNEL assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis. Some studies suggest that the signal from [18F]this compound, a radiolabeled version of this compound used in PET imaging, may precede the positive signal from a TUNEL stain. This difference in timing should be considered when designing experiments and interpreting results.
Q5: Can this compound be used to distinguish between apoptosis and necrosis?
Yes, this compound can be used to differentiate between apoptotic and necrotic cells. This compound is selectively taken up and accumulated in cells during early apoptosis, while membrane integrity is still preserved. It is excluded from necrotic cells where the plasma membrane has been disrupted. This selectivity is a significant advantage over other probes like Annexin V, which can also label necrotic cells.
Troubleshooting Guides
Problem 1: High background staining or non-specific this compound uptake in control (non-apoptotic) cells.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Concentration Too High | Optimize the concentration of the this compound probe through a titration experiment to find the lowest concentration that still provides a robust signal in apoptotic cells. |
| Incorrect Buffer pH | Ensure the pH of your staining buffer is within the recommended range. A suboptimal pH can affect the charge of the this compound molecule and lead to non-specific binding. |
| Suboptimal Washing Steps | Increase the number and/or duration of wash steps after incubation with this compound to more effectively remove unbound probe. |
| Cell Health | Ensure that the control cell population is healthy and not undergoing spontaneous apoptosis. Culture conditions should be optimal to maintain cell viability. |
Problem 2: Weak or no this compound signal in induced apoptotic cells.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Apoptosis Induction | Confirm that your method of inducing apoptosis is effective. Use a positive control for apoptosis, such as treatment with staurosporine, and verify apoptosis using an alternative method like Annexin V staining or caspase activity assay. |
| Incorrect Timing of Measurement | This compound uptake is an early apoptotic event. Ensure you are measuring uptake within the optimal time window after inducing apoptosis. Create a time-course experiment to identify the peak of this compound uptake for your specific cell type and apoptosis inducer. |
| Reagent Degradation | Ensure that your this compound probe has been stored correctly and has not expired. Prepare fresh working solutions for each experiment. |
| Instrument Settings | If using fluorescence microscopy or flow cytometry, ensure that the instrument settings (e.g., laser power, detector gain) are optimized for the fluorophore conjugated to this compound. |
Problem 3: Discrepancy between this compound uptake and other apoptosis markers.
Possible Causes and Solutions:
| Cause | Solution |
| Different Apoptotic Stages Detected | Be aware that different markers detect different stages of apoptosis. This compound uptake is an early event, while TUNEL staining detects later-stage DNA fragmentation. A lack of correlation may reflect the kinetics of the apoptotic process in your system. |
| Cell-Type Specific Differences | The kinetics and presentation of apoptotic markers can vary between different cell types. What is considered "early" or "late" in one cell line may differ in another. |
| Non-Canonical Apoptosis Pathway | If this compound uptake is observed without significant caspase activation, it might indicate a caspase-independent cell death pathway. Further investigation into the specific cell death mechanism would be necessary. |
Data Presentation: Correlation of this compound with Other Markers
The following table summarizes the correlation between this compound uptake and other commonly used apoptosis markers based on published findings.
| Apoptosis Marker | Stage of Apoptosis | Correlation with this compound Uptake | Key Considerations |
| Annexin V | Early | High positive correlation. | This compound is more specific for apoptotic cells, whereas Annexin V can also bind to necrotic cells. |
| Caspase Activity | Early to Mid | High positive correlation; this compound uptake is caspase-dependent. | Caspase inhibition can be used as a negative control to validate the specificity of this compound uptake for apoptosis. |
| Mitochondrial Membrane Potential (ΔΨm) Disruption | Early | High positive correlation. | The loss of ΔΨm is an early event that often coincides with the changes leading to this compound uptake. |
| TUNEL Assay | Late | Positive correlation, but this compound uptake may occur earlier. | The timing of analysis is critical when comparing these two markers. |
| Propidium Iodide (PI) / Trypan Blue (TB) | Late (Necrosis/Late Apoptosis) | Negative correlation; this compound is excluded from PI/TB positive cells. | Co-staining with a viability dye can confirm that this compound is labeling cells with intact membranes. |
Experimental Protocols
Protocol 1: Co-staining of Cells with this compound and Annexin V for Flow Cytometry
This protocol outlines the steps for simultaneously labeling cells with a fluorescently-tagged this compound and a fluorescently-conjugated Annexin V for analysis by flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, cisplatin)
-
Fluorescently-labeled this compound (e.g., this compound-dansyl)
-
Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC)
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Apoptosis Induction:
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells).
-
Treat cells with the apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or by gentle scraping. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorescently-labeled this compound to the cell suspension at its optimized concentration.
-
Add the fluorescently-conjugated Annexin V to the cell suspension (typically 5 µL per 100 µL of cell suspension).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
PI Staining and Analysis:
-
Just before analysis, add PI solution to the cell suspension (to a final concentration of 1-2 µg/mL).
-
Analyze the samples on a flow cytometer within one hour. Use appropriate controls for compensation (unstained cells, cells stained with only this compound, cells stained with only Annexin V, and cells stained with only PI).
-
Protocol 2: Correlating this compound Uptake with Caspase-3/7 Activity
This protocol describes how to measure this compound uptake and caspase-3/7 activity in parallel samples.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Fluorescently-labeled this compound
-
Caspase-Glo® 3/7 Assay kit or similar
-
White-walled 96-well plates (for luminescence assay)
-
Fluorescence plate reader or microscope
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in parallel in a clear-bottom 96-well plate (for this compound imaging) and a white-walled 96-well plate (for caspase assay).
-
Induce apoptosis as described in Protocol 1.
-
-
This compound Staining and Imaging:
-
At the desired time point after apoptosis induction, remove the culture medium from the clear-bottom plate.
-
Add medium containing the fluorescently-labeled this compound at its optimal concentration.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader with the appropriate filter set.
-
-
Caspase-3/7 Activity Assay:
-
At the same time point, remove the white-walled plate from the incubator.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 reagent to each well (typically a volume equal to the culture medium volume).
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Correlate the fluorescence intensity from this compound uptake with the luminescence signal from the caspase activity assay for the different treatment conditions.
-
Visualizations
Caption: Proposed mechanism of this compound uptake into an apoptotic cell.
Caption: A typical experimental workflow for co-staining with this compound and Annexin V.
Caption: A troubleshooting decision tree for weak this compound signals.
References
Technical Support Center: Data Normalization Strategies for ML-10 Experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for data normalization in machine learning experiments.
Frequently Asked Questions (FAQs)
Q1: What is data normalization and why is it crucial for my experiments?
Data normalization is a data preprocessing step that involves transforming the values of numeric columns in a dataset to a common scale.[1][2][3][4][5] In drug discovery and other scientific research, data often comes from diverse sources with different units, scales, and distributions (e.g., gene expression levels, compound concentrations, patient vitals).
Normalization is crucial for several reasons:
-
Ensures Equal Feature Contribution: Many machine learning algorithms, especially those based on distance calculations (like k-Nearest Neighbors) or gradient descent (like neural networks), are sensitive to the scale of input features. Normalization prevents features with larger ranges from dominating the model's learning process.
-
Accelerates Model Convergence: For gradient-based algorithms, normalization helps to speed up the training process by ensuring a more direct path to the optimal solution.
-
Improves Model Performance: By standardizing the data, normalization can lead to more accurate and reliable models. It helps algorithms identify complex relationships between different biological entities more effectively.
-
Facilitates Data Integration: It allows for the seamless integration of data from various sources, such as genomics, proteomics, and clinical data, enabling more comprehensive analyses.
Q2: What is the difference between Normalization and Standardization?
While often used interchangeably, normalization and standardization are distinct techniques:
-
Normalization (Min-Max Scaling): This technique rescales data to a fixed range, typically. The transformation is performed by subtracting the minimum value of the feature and then dividing by the range (maximum value minus minimum value).
-
Standardization (Z-score Normalization): This technique transforms data to have a mean of 0 and a standard deviation of 1. It is achieved by subtracting the mean from each data point and then dividing by the standard deviation. Unlike min-max scaling, standardization does not bind values to a specific range.
Standardization is generally preferred for algorithms that assume a Gaussian (normal) distribution of the input data, such as linear regression and logistic regression.
Q3: How do I choose the right normalization strategy for my data?
The choice of normalization strategy is data-dependent; there is no single best method for all datasets. The optimal approach should be determined empirically by evaluating the performance of several techniques on your specific dataset and machine learning model.
Here are some general guidelines:
-
Min-Max Scaling: Use when you need your data bounded within a specific range (e.g.,) and the data distribution is not Gaussian. Be aware that it is sensitive to outliers.
-
Standardization (Z-score): A good default choice, especially if your data follows a Gaussian distribution. It is less sensitive to outliers compared to Min-Max scaling.
-
Robust Scaling: Use this method if your dataset contains significant outliers. It scales data based on the median and the interquartile range (IQR), making it robust to the influence of extreme values.
-
Log Transformation: This is useful for data that follows an exponential or power-law distribution (e.g., population data, certain biological measurements). It helps to compress the range of the data and reduce the impact of outliers.
The workflow below can help guide your decision process.
Caption: A decision-making workflow for selecting a data normalization strategy.
Troubleshooting Guides
Q2: Issue: My model's performance did not improve (or got worse) after applying normalization.
A2: This can happen for several reasons. Here’s a checklist to troubleshoot the issue:
-
Algorithm Insensitivity: Some machine learning models, like tree-based algorithms (e.g., Decision Trees, Random Forests), are not sensitive to the scale of features. Applying normalization to these models will likely have no effect on performance.
-
Inappropriate Technique: The chosen normalization method might not be suitable for your data's distribution. For example, applying Min-Max scaling to data with significant outliers can skew the transformed data, negatively impacting your model.
-
Solution: Visualize your data's distribution (e.g., using histograms or box plots) before and after normalization. Experiment with different techniques like Standardization (Z-score) or Robust Scaling if outliers are present.
-
-
Information Loss: Aggressive normalization might sometimes obscure the underlying biological signal, especially when the variation within the data is small but meaningful.
-
Solution: Compare the performance of your model with and without normalization. It's possible that for your specific dataset and model, normalization is not beneficial.
-
-
Data Leakage: A common mistake is to fit the scaler on the entire dataset before splitting it into training and testing sets. This "leaks" information from the test set into the training process, leading to overly optimistic performance estimates and poor generalization to new data.
-
Solution: Always split your data into training and test sets first. Fit the scaler only on the training data, and then use that fitted scaler to transform both the training and the test data.
-
Q3: Issue: How should I handle outliers when normalizing my data?
A3: Outliers can significantly distort the results of certain normalization techniques, particularly Min-Max scaling.
-
Problem: If you use Min-Max scaling, extreme outliers will determine the minimum and maximum values, causing the rest of the data to be compressed into a very small range.
-
Solutions:
-
Use Robust Scaling: This is often the best approach. The Robust Scaler uses the median and interquartile range (IQR), making it resilient to outliers.
-
Clipping: You can cap the maximum and minimum values at a certain percentile (e.g., the 1st and 99th percentiles) before applying normalization. This technique is known as clipping or winsorizing.
-
Log Transformation: For skewed distributions where outliers are common, a log transform can compress the scale and reduce the influence of extreme values.
-
Outlier Removal: In some cases, you might identify outliers as experimental errors. If you can justify their removal, this can be a valid step before normalization. However, this should be done with caution as outliers can also represent important biological phenomena.
-
Q4: Issue: What is data leakage and how can I avoid it during normalization?
A4: Data leakage is a critical error where information from outside the training dataset is used to create the model. When normalizing, this happens if you calculate scaling parameters (like the mean and standard deviation for Z-score, or min/max for Min-Max scaling) using the entire dataset before splitting it. This allows the model to indirectly "see" the test data during training, leading to an inflated performance evaluation.
Correct Protocol to Avoid Leakage:
-
Split Data: Divide your dataset into a training set and a testing set.
-
Fit on Training Data: Fit your chosen scaler (e.g., StandardScaler or MinMaxScaler) only on the training data. This step learns the parameters (mean, std, min, max) from the training data alone.
-
Transform Both Sets: Use the fitted scaler to transform the training data and the testing data separately.
Caption: Correct vs. Incorrect workflows to prevent data leakage during normalization.
Data Presentation: Comparison of Normalization Techniques
The table below summarizes the most common data normalization strategies.
| Technique | Formula | Output Range | Pros | Cons |
| Normalization (Min-Max) | (x - min) / (max - min) | Typically | Good for algorithms requiring bounded input; preserves relationships in original data. | Highly sensitive to outliers. |
| Standardization (Z-score) | (x - mean) / std_dev | Not bounded | Centers data around zero; useful for algorithms assuming a Gaussian distribution. | Does not produce a normalized distribution with a specific bounded range. |
| Robust Scaling | (x - median) / IQR | Not bounded | Resilient to outliers and skewed data. | May not be as effective as Z-score if the data is normally distributed without outliers. |
| Log Transformation | log(x) | Dependent on input | Effective for skewed data; helps to handle outliers and stabilize variance. | Only applicable to positive values; can be sensitive to the choice of log base. |
Experimental Protocols
Protocol: Evaluating Normalization Strategies for a Classification Model
This protocol outlines a procedure to empirically determine the best normalization strategy for a given dataset and classification model.
Objective: To compare the performance of a machine learning classifier using raw data versus data preprocessed with Min-Max Scaling, Standardization, and Robust Scaling.
Methodology:
-
Data Preparation:
-
Load your dataset (features X and target y).
-
Identify and separate numerical features that require scaling.
-
Handle any missing values appropriately (e.g., through imputation).
-
-
Data Splitting:
-
Split the dataset into a training set (e.g., 80%) and a testing set (e.g., 20%). Ensure the split is stratified if you have class imbalances. This is the only time you split the data. The same splits must be used for all subsequent steps.
-
-
Define Normalization Strategies:
-
Instantiate the scalers you wish to compare (e.g., MinMaxScaler, StandardScaler, RobustScaler from Scikit-learn).
-
-
Establish a Baseline:
-
Choose a classification algorithm (e.g., Logistic Regression, Support Vector Machine).
-
Train the classifier on the raw (unscaled) training data.
-
Evaluate its performance on the raw testing data using metrics like Accuracy, Precision, Recall, and F1-Score. Record these as your baseline results.
-
-
Iterative Evaluation Workflow:
-
For each defined normalization strategy (Min-Max, Z-score, Robust): a. Fit the Scaler: Fit the scaler only on the numerical features of the training set . b. Transform Data: Apply the fitted scaler to transform the numerical features of both the training set and the testing set . c. Train Model: Train a new instance of the same classification algorithm on the transformed training data . d. Evaluate Model: Evaluate the model's performance on the transformed testing data using the same metrics as the baseline. e. Record Results: Store the performance metrics for each normalization strategy.
-
Caption: Experimental workflow for evaluating and comparing normalization strategies.
-
Analysis and Selection:
-
Compile the results into a table to compare the performance metrics across all strategies (including the baseline).
-
Select the normalization strategy that yields the best overall performance for your specific model and problem.
-
Hypothetical Results Table
| Preprocessing Strategy | Accuracy | Precision | Recall | F1-Score |
| None (Baseline) | 0.78 | 0.75 | 0.81 | 0.78 |
| Min-Max Scaling | 0.85 | 0.83 | 0.87 | 0.85 |
| Standardization (Z-score) | 0.88 | 0.87 | 0.89 | 0.88 |
| Robust Scaling | 0.87 | 0.86 | 0.88 | 0.87 |
In this hypothetical example, Standardization (Z-score) provided the best performance across all metrics, making it the preferred choice for this experiment.
References
- 1. Data Normalization Machine Learning - GeeksforGeeks [geeksforgeeks.org]
- 2. Data Normalization: Everything You Need to Know When Assessing Data Normalization Skills [alooba.com]
- 3. What is Data Normalization? (And Why Do We Need It?) | Datavant [datavant.com]
- 4. Four Most Popular Data Normalization Techniques Every Data Scientist Should Know [dataaspirant.com]
- 5. splunk.com [splunk.com]
Technical Support Center: [18F]ML-10 Animal Handling and Imaging Protocols
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]ML-10 in preclinical animal studies.
Section 1: Introduction to [18F]this compound
What is [18F]this compound and what is its mechanism of action?
[18F]this compound, or 2-(5-[18F]fluoropentyl)-2-methylmalonic acid, is a small-molecule radiotracer for Positron Emission Tomography (PET) imaging.[1] It is designed to detect apoptosis (programmed cell death) in vivo.[1][2] The tracer selectively accumulates in cells undergoing apoptosis by targeting apoptosis-associated membrane alterations, such as changes in membrane potential and pH.[3][4] This allows for the non-invasive visualization and quantification of apoptotic processes in various disease models.
What are the primary applications of [18F]this compound in preclinical research?
[18F]this compound is primarily used to:
-
Monitor tumor response to therapy: It can provide an early assessment of the biological response of tumors to chemotherapy or radiotherapy by detecting treatment-induced apoptosis.
-
Image apoptosis in various pathologies: Its application extends to other conditions where apoptosis is a key process, such as cerebral stroke, myocardial infarction, and atherosclerosis.
-
Assess drug efficacy: It can be used in drug development to evaluate the apoptotic effects of novel therapeutic agents.
How does [18F]this compound differ from other apoptosis imaging agents?
Unlike larger molecules like Annexin-V, [18F]this compound is a small molecule (molecular weight of 206 Da). This property contributes to favorable pharmacokinetics, including rapid distribution and fast clearance from non-target tissues and blood, leading to potentially clearer images. It is also able to distinguish between apoptotic and necrotic cells, as its accumulation ceases upon complete membrane disruption, a hallmark of necrosis.
Section 2: Experimental Protocols and Data
What is a standard protocol for an [18F]this compound PET/CT study in mice?
The following is a generalized protocol. Specific parameters may need to be optimized for your particular animal model and experimental goals.
Detailed Experimental Protocol: [18F]this compound PET/CT Imaging in a Mouse Xenograft Model
-
Animal Preparation (Pre-Injection):
-
Acclimation: Allow animals to acclimate to the facility for at least 48 hours before the experiment.
-
Fasting: While not always required for [18F]this compound as it is for [18F]FDG, a short fasting period of 4-6 hours can reduce metabolic variability. Water should be available at all times.
-
Catheterization (Optional but Recommended): For precise intravenous (IV) injections and repeated blood sampling, consider placing a catheter in the lateral tail vein.
-
-
Anesthesia:
-
Induce anesthesia using 2-4% isoflurane (B1672236) mixed with 100% oxygen (1 L/min flow rate).
-
Maintain anesthesia at 1.5-2% isoflurane for the duration of the procedure.
-
Place the animal on a heating pad to maintain body temperature at 37°C ± 1°C. Monitor vital signs such as respiration rate (target: 50-90 bpm).
-
-
Radiotracer Administration:
-
Dose Preparation: Prepare a dose of 3.7-7.4 MBq (100-200 µCi) of [18F]this compound in a volume of approximately 100-150 µL.
-
Injection: Administer the dose via an intravenous tail vein injection. Flush the catheter or needle with a small volume of saline (~50 µL) to ensure the full dose is delivered.
-
-
Uptake Period:
-
Allow the radiotracer to distribute for 30 to 60 minutes post-injection. A 60-minute uptake period is common.
-
The animal should remain under anesthesia and on the heating pad during this time to ensure consistent physiological conditions.
-
-
PET/CT Imaging:
-
Position the anesthetized animal in the scanner.
-
CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction.
-
PET Scan: Acquire a static PET scan for 5-10 minutes or a dynamic scan for up to 60 minutes, depending on the study's objective.
-
-
Post-Imaging Care:
-
Allow the animal to recover from anesthesia on a warming pad.
-
Return the animal to its cage with free access to food and water.
-
Monitor the animal until it is fully ambulatory.
-
What are the typical injected doses and biodistribution of [18F]this compound?
The injected dose and resulting biodistribution can vary between species and experimental conditions. The following tables provide a summary of typical values found in preclinical studies.
Table 1: Recommended [18F]this compound Injected Activity for Mice
| Parameter | Value | Reference |
|---|---|---|
| Injected Activity (MBq) | 3.7 - 16 MBq | |
| Injected Activity (µCi) | ~100 - 430 µCi | |
| Injection Volume | ~100 - 150 µL |
| Injection Route | Intravenous (Tail Vein) | |
Table 2: Typical Biodistribution of [18F]this compound in Healthy Mice (%ID/g at 60 Minutes Post-Injection)
| Organ | Average %ID/g | Key Observations | Reference |
|---|---|---|---|
| Blood | < 0.5% | Rapid clearance from circulation. | |
| Kidneys | High | Primary route of excretion. | |
| Bladder | High | Accumulation of excreted tracer. | |
| Liver | Low | Minimal hepatic uptake. | |
| Muscle | Low | Low background signal. | |
| Brain | Low | Low background signal. |
| Testes | Moderate | Selective accumulation due to physiological apoptosis in spermatogenesis. | |
Note: %ID/g = percentage of injected dose per gram of tissue. Values are approximate and can be influenced by the specific animal model and experimental conditions.
Section 3: Diagrams and Visualizations
Experimental Workflow
Caption: Figure 1. Standard Experimental Workflow for [18F]this compound Animal PET/CT Studies.
Mechanism of Action
Caption: Figure 2. Simplified Mechanism of [18F]this compound Uptake in Apoptotic Cells.
Section 4: Troubleshooting and FAQs
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High background signal / Poor tumor-to-background ratio | 1. Incomplete Injection: Part of the dose was administered subcutaneously or intraperitoneally. 2. Short Uptake Time: Insufficient time for clearance from non-target tissues. 3. Animal Stress/Movement: If uptake occurs in a conscious animal, muscle activity can increase non-specific uptake. | 1. Verify Injection: Use a catheter and flush with saline. Check for residual activity at the injection site. 2. Optimize Uptake Time: Extend the uptake period to 60 minutes or longer to allow for better clearance. 3. Maintain Anesthesia: Keep the animal anesthetized and immobile throughout the uptake period. |
| Unusually high uptake in brown adipose tissue (BAT) | Hypothermia: The animal is cold, activating BAT to generate heat. This is a common issue in small rodents due to their high surface-area-to-volume ratio. | Maintain Normothermia: Keep the animal on a heated pad (37°C) before injection and throughout the uptake and imaging periods. |
| Image Artifacts (e.g., streaks, misregistration) | 1. Patient Motion: Animal moved between the CT and PET scans. 2. Metal Artifacts: Presence of metal (e.g., ear tags, monitoring equipment) can cause streaks on the CT, leading to incorrect attenuation correction. 3. Contrast Agents: High-density contrast agents can cause overcorrection of attenuation. | 1. Ensure Anesthetic Depth: Maintain a stable plane of anesthesia to prevent movement. Secure the animal firmly in the scanner bed. 2. Remove Metal: Remove any metallic objects from the imaging field of view. 3. Use Non-Contrast CT: Perform a non-contrast CT for attenuation correction purposes. |
| High variability in tracer uptake between animals | 1. Inconsistent Physiology: Differences in anesthesia depth, body temperature, or fasting state. 2. Inaccurate Dosing: Inconsistent injection volumes or activity levels. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for all animals regarding anesthesia, temperature control, and fasting. 2. Calibrate and Verify Dose: Use a dose calibrator to accurately measure the injected activity for each animal. |
Frequently Asked Questions (FAQs)
Q1: Is fasting mandatory for [18F]this compound studies? While not as critical as for [18F]FDG, which is a glucose analog, a short fast (4-6 hours) is recommended to reduce physiological variability between animals. This helps standardize the metabolic state and can lead to more consistent results.
Q2: Which anesthetic agent is best for [18F]this compound imaging? Inhaled isoflurane is widely recommended and used for rodent PET imaging. It allows for rapid induction and recovery and provides good physiological stability. Injectable anesthetics like ketamine/xylazine can significantly alter blood glucose levels and should be used with caution, although this is less of a concern for [18F]this compound than for [18F]FDG.
Q3: What is the optimal uptake time for [18F]this compound? Studies have shown that [18F]this compound clears rapidly from the blood and non-target tissues. An uptake period of 30-60 minutes is generally sufficient. A 60-minute uptake often provides a better signal-to-background ratio. The optimal time may need to be determined empirically for specific disease models.
Q4: Can [18F]this compound reliably quantify the level of apoptosis? [18F]this compound PET imaging can visualize and indicate areas of apoptosis. However, some studies have reported that while the tracer can detect apoptosis, the increase in tracer uptake may not always correlate directly with the magnitude of the apoptotic response, especially after certain chemotherapy treatments. Therefore, while it is a valuable tool for detecting response, quantitative correlation should be interpreted carefully and ideally validated with ex vivo methods like TUNEL or caspase-3 staining.
Q5: What are the key radiation safety considerations? Researchers must follow institutional and federal guidelines for handling radioactive materials. This includes wearing appropriate personal protective equipment (PPE), using shielding (e.g., lead bricks) for storing and handling doses, and properly disposing of radioactive waste. Animals should be housed in a designated area after injection until the radioactivity has decayed to safe levels.
References
- 1. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - Pang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Head-to-Head Comparison: ML-10 vs. Annexin V for Apoptosis Detection
For researchers, scientists, and drug development professionals navigating the landscape of apoptosis detection, the choice of methodology is critical for generating robust and reliable data. This guide provides a comprehensive comparison of two key players in the field: the well-established Annexin V assay and the novel small molecule probe, ML-10.
This objective analysis, supported by available experimental data, will delve into the mechanisms of action, experimental protocols, and comparative performance of both methods to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | Annexin V |
| Probe Type | Small Molecule (206 Da) | Protein (35-36 kDa) |
| Mechanism | Uptake and intracellular accumulation in apoptotic cells.[1] | Binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane.[2] |
| Cellular Location | Cytoplasm and Nucleus | Cell Surface |
| Primary Detection | Early to mid-stage apoptosis | Early to late-stage apoptosis |
| Necrosis Staining | Excluded from necrotic cells due to loss of membrane integrity required for accumulation.[1] | Can bind to necrotic cells that have exposed PS on both inner and outer leaflets. |
| In Vivo Imaging | Yes (radiolabeled versions available, e.g., [¹⁸F]this compound for PET imaging).[1] | Yes (radiolabeled versions available). |
| Data Availability | Primarily qualitative and in vivo imaging data. | Extensive quantitative in vitro and in vivo data. |
Delving Deeper: Mechanism of Action
A fundamental understanding of how each probe identifies apoptotic cells is crucial for interpreting experimental results accurately.
Annexin V: The Gold Standard in PS Detection
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS).[2] In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet, serving as an "eat me" signal for phagocytes. Fluorescently labeled Annexin V binds to this exposed PS, allowing for the identification of apoptotic cells.
This compound: A Novel Small Molecule for Apoptotic Cell Uptake
This compound is a small molecule probe that is selectively taken up and accumulates within apoptotic cells. This uptake is dependent on a series of membrane alterations that occur during apoptosis, including membrane depolarization and acidification resulting from PS externalization. A key feature of this compound is its reliance on an intact cell membrane for accumulation. This property allows it to distinguish between early apoptotic cells and necrotic or late-stage apoptotic cells where membrane integrity is compromised. The uptake of this compound has been shown to be highly correlated with Annexin V binding.
Visualizing the Pathways
To illustrate the distinct mechanisms, the following diagrams outline the signaling pathways and detection principles for both Annexin V and this compound.
Experimental Protocols: A Step-by-Step Guide
Detailed and validated protocols are essential for reproducible results. Below are generalized protocols for apoptosis detection using this compound and Annexin V with flow cytometry.
This compound Staining Protocol (General)
Note: A specific, commercially available kit protocol for flow cytometry using a fluorescently labeled this compound is not widely documented. The following is a generalized protocol based on available literature describing the use of fluorescently-labeled this compound (e.g., this compound-dansyl).
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.
-
Cell Harvesting: Harvest cells and wash with a suitable buffer (e.g., PBS).
-
Staining: Resuspend cells in a binding buffer. Add the fluorescently labeled this compound probe (e.g., this compound-dansyl) and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells according to the manufacturer's instructions, typically at room temperature and protected from light.
-
Analysis: Analyze the stained cells by flow cytometry. This compound positive/PI negative cells are considered early apoptotic.
Annexin V Staining Protocol
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated cells as a negative control.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add fluorescently conjugated Annexin V (e.g., FITC, PE, or APC) and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry immediately. The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for apoptosis detection using either this compound or Annexin V.
Concluding Remarks
Both this compound and Annexin V are valuable tools for the detection of apoptosis. Annexin V remains the gold standard for in vitro assays due to its well-characterized mechanism, extensive validation, and the availability of numerous commercial kits and detailed protocols. Its ability to distinguish between early and late apoptotic stages when used with a viability dye is a significant advantage.
This compound presents an interesting alternative, particularly for its potential to better differentiate between apoptotic and necrotic cells and its application in in vivo imaging. Its mechanism of intracellular accumulation in response to apoptotic membrane changes is a unique feature. However, the lack of extensive, direct quantitative comparisons with Annexin V in in vitro settings and the limited availability of standardized flow cytometry protocols may be a consideration for researchers.
The choice between this compound and Annexin V will ultimately depend on the specific experimental needs, the cell type under investigation, and the desired application, whether it be quantitative in vitro analysis or in vivo imaging of apoptosis. As research on this compound continues, more direct comparative data will likely emerge, further clarifying its position in the apoptosis detection toolkit.
References
A Head-to-Head Comparison of ML-10 and Other Caspase Probes for Apoptosis Research
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis are crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. Caspases, a family of cysteine proteases, play a central role in the execution of apoptosis, making them key targets for monitoring this form of programmed cell death. A variety of probes have been developed to detect apoptosis, each with distinct mechanisms and applications. This guide provides an objective comparison of ML-10, an apoptosis imaging agent, with other commonly used caspase probes that directly measure enzymatic activity.
This compound is a small molecule probe that is selectively taken up and accumulated in apoptotic cells, a phenomenon associated with caspase activation, disruption of mitochondrial membrane potential, and Annexin-V binding.[1] Due to the presence of fluorine atoms, it can be radiolabeled with
18
F for in vivo apoptosis imaging using positron emission tomography (PET).[1][2] The uptake of this compound is thought to be related to changes in membrane potential and intracellular acidification that occur during early apoptosis.[2][3] It is important to note that this compound does not directly bind to or report on the activity of caspases; rather, its accumulation is a downstream indicator of the apoptotic state.
In contrast, other available caspase probes are designed to directly measure the enzymatic activity of specific caspases. These can be broadly categorized into two main types: fluorogenic substrates and activity-based probes (ABPs).
-
Fluorogenic Substrates: These probes consist of a caspase-specific peptide recognition sequence linked to a reporter molecule, such as a fluorophore or a chromophore. When an active caspase cleaves the peptide sequence, the reporter molecule is released, resulting in a measurable signal (e.g., fluorescence or color change).
-
Activity-Based Probes (ABPs): These are small molecules that irreversibly bind to the active site of caspases. They typically contain a peptide recognition sequence, a reactive "warhead" that forms a covalent bond with the active site cysteine of the caspase, and a reporter tag (often a fluorophore) for detection.
Comparative Analysis of this compound and Caspase Activity Probes
The choice of probe depends on the specific experimental question, whether it is visualizing apoptotic cells in vivo or quantifying specific caspase activities in cell lysates. The following table summarizes the key characteristics of this compound and other common caspase probes to aid in selecting the most appropriate tool.
| Feature | This compound | Fluorogenic Substrates (e.g., DEVD-AMC) | Activity-Based Probes (e.g., FAM-VAD-FMK) |
| Target | Apoptotic cells (downstream of caspase activation) | Active caspases | Active caspases |
| Principle of Detection | Cellular uptake and accumulation | Enzymatic cleavage and release of a reporter | Covalent binding to the active site |
| Output Signal | PET signal (
| Fluorescence, color, or luminescence | Fluorescence |
| Primary Application | In vivo and ex vivo imaging of apoptosis | In vitro and in situ quantification of caspase activity | In situ and in vitro detection and profiling of active caspases |
| Advantages | - Enables non-invasive, whole-body imaging of apoptosis- High in vivo stability- Can distinguish between apoptotic and necrotic cells | - Allows for real-time kinetic measurements of caspase activity- High sensitivity and wide dynamic range (especially luminescent assays)- Simple "add-mix-read" protocols available | - Provides a direct measure of active enzyme concentration- Can be used for in situ imaging and flow cytometry- Allows for identification of specific active caspases via SDS-PAGE |
| Disadvantages | - Indirect measure of caspase activity- The precise mechanism of uptake is not fully elucidated | - Substrate specificity can be a limitation as some caspases have overlapping recognition sequences- Signal can be influenced by factors affecting enzyme kinetics | - Irreversible binding can inhibit caspase activity and may induce cytotoxicity- Can have off-target labeling, particularly with lysosomal proteases- May require wash steps, which can increase background signal |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the caspase signaling pathway and a general workflow for a caspase activity assay.
Experimental Protocols
Below are detailed methodologies for a representative caspase activity assay and an overview of an in vivo imaging protocol with this compound.
Protocol: Fluorometric Caspase-3/7 Activity Assay
This protocol is adapted for a 96-well plate format and uses a fluorogenic substrate such as Ac-DEVD-AMC.
Materials:
-
Cells of interest cultured in a 96-well plate
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
BCA Protein Assay Kit
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)
-
Fluorometric plate reader with appropriate excitation/emission filters (e.g., 380 nm excitation, 460 nm emission for AMC)
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with cold PBS.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
-
Prepare Cell Lysate:
-
Transfer the cell lysates to microcentrifuge tubes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or a similar method. This is crucial for normalizing the caspase activity.
-
-
Assay Setup:
-
In a new 96-well black plate, add 50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix by diluting the 2X Reaction Buffer 1:1 with sterile water and adding the fluorogenic substrate to a final concentration of 50 µM.
-
Add 50 µL of the master mix to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no cell lysate) from all readings.
-
Normalize the fluorescence signal to the protein concentration.
-
Express the caspase activity as the fold-change relative to the untreated control.
-
Protocol Overview: In Vivo Apoptosis Imaging with 18^{18}18 F-ML-10
This is a generalized overview and specific details may vary depending on the animal model and imaging system.
-
Animal Model and Induction of Apoptosis: An appropriate animal model is chosen, and apoptosis is induced (e.g., through drug treatment or induction of a disease state like myocardial infarction).
-
Radiotracer Injection:
F-ML-10 is administered to the animal, typically via intravenous injection.18 -
Uptake and Imaging: After a designated uptake period (e.g., 1-2 hours), the animal is anesthetized and imaged using a small-animal PET scanner.
-
Image Analysis: The PET images are reconstructed, and the uptake of
F-ML-10 in the region of interest is quantified. This uptake is then correlated with the extent of apoptosis, which can be validated ex vivo using methods like TUNEL staining.18
Conclusion
References
Cross-Validation of ML-10 Apoptosis Detection with TUNEL Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel apoptosis-detecting small molecule, ML-10, with the established TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. The following sections present a detailed analysis of their respective mechanisms, experimental protocols, and comparative data to assist researchers in selecting the appropriate method for their apoptosis studies.
Introduction to Apoptosis Detection Methods
Apoptosis, or programmed cell death, is a critical process in development and disease. Its accurate detection is vital for assessing the efficacy of therapeutic agents and understanding disease pathogenesis. This compound is a small molecule probe that is selectively taken up by cells in the early stages of apoptosis.[1] This uptake is associated with characteristic changes in the cell membrane, including phosphatidylserine (B164497) (PS) externalization, which is also the target for another common early-stage apoptosis marker, Annexin V.[2][3] In contrast, the TUNEL assay detects DNA fragmentation, a hallmark of the later stages of apoptosis.[2][4]
Comparative Analysis of this compound and TUNEL Assay
The primary distinction between this compound and the TUNEL assay lies in the timing of detection within the apoptotic cascade. This compound identifies cells in the early phases of apoptosis, when the cell membrane has undergone specific changes but remains intact. The TUNEL assay, however, identifies cells in later stages when DNA fragmentation has occurred. This temporal difference is a crucial consideration in experimental design.
Studies utilizing the radiolabeled form of this compound, [18F]this compound, for positron emission tomography (PET) imaging have consistently used TUNEL staining for histological validation. These studies demonstrate a good correlation between [18F]this compound uptake and the presence of TUNEL-positive cells in tissues, confirming that this compound is a reliable marker for apoptosis.
Data Presentation
The following table summarizes the key characteristics and comparative performance of this compound and the TUNEL assay.
| Feature | This compound | TUNEL Assay |
| Principle of Detection | Selective uptake and accumulation in cells with apoptotic membrane alterations (e.g., phosphatidylserine exposure, membrane depolarization). | Enzymatic labeling of the 3'-hydroxyl ends of fragmented DNA. |
| Stage of Apoptosis Detected | Early Stage. | Late Stage. |
| Cell Permeability Requirement | Cell permeable; for use on live cells. | Requires cell fixation and permeabilization. |
| In Vivo Imaging Capability | Yes, particularly with the radiolabeled form ([18F]this compound) for PET imaging. | No, primarily for fixed tissues and cells. |
| Qualitative Correlation | High correlation with Annexin-V binding. | Correlates with other late-stage apoptotic markers like caspase-3 activation. |
| Quantitative Correlation | Positive correlation between [18F]this compound uptake and apoptotic fraction determined by TUNEL has been reported in preclinical models. | Provides a quantitative measure of the percentage of apoptotic cells in a population. |
Experimental Protocols
Detailed methodologies for utilizing this compound and the TUNEL assay are provided below. These protocols are representative and may require optimization for specific cell types and experimental conditions.
This compound Staining for Apoptosis Detection (In Vitro)
This protocol is based on the described use of fluorescently-labeled this compound for microscopy.
-
Cell Preparation:
-
Culture cells to the desired confluence on a suitable imaging plate or slide.
-
Induce apoptosis using the desired stimulus and include appropriate positive and negative controls.
-
-
This compound Staining:
-
Prepare a working solution of fluorescently-labeled this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution). The optimal concentration should be determined empirically.
-
Remove the culture medium and wash the cells gently with buffer.
-
Incubate the cells with the this compound working solution for 30-60 minutes at 37°C, protected from light.
-
-
Co-staining (Optional):
-
For delineating late-stage apoptotic or necrotic cells, a viability dye such as Propidium Iodide (PI) can be added during the last 5-10 minutes of incubation.
-
-
Imaging:
-
Gently wash the cells to remove excess probe.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for the this compound fluorophore and any co-stains. Early apoptotic cells will be this compound positive and PI negative.
-
TUNEL Assay for Apoptosis Detection
This is a standard protocol for the TUNEL assay using a commercially available kit.
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells.
-
Fix the cells in 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells and then permeabilize with 0.1% Triton X-100 in phosphate-buffered saline (PBS) for 2-5 minutes on ice.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP) according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection:
-
If using BrdUTP, incubate with a fluorescently-labeled anti-BrdU antibody.
-
Wash the cells to remove unincorporated nucleotides.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the cells and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
-
Visualizing the Methodologies
Signaling Pathway and Detection Points
The following diagram illustrates the temporal relationship between the events detected by this compound and the TUNEL assay within the apoptotic signaling cascade.
Caption: Apoptotic cascade with this compound and TUNEL detection points.
Experimental Workflow for Cross-Validation
This diagram outlines a typical workflow for cross-validating apoptosis detection using this compound and the TUNEL assay.
Caption: Cross-validation workflow for this compound and TUNEL assay.
Conclusion
This compound and the TUNEL assay are valuable tools for the detection of apoptosis, each providing distinct and complementary information. This compound is particularly advantageous for detecting early apoptotic events in live cells and for in vivo imaging applications. The TUNEL assay remains a robust method for quantifying late-stage apoptosis in fixed samples. For a comprehensive understanding of the apoptotic process, a combinatorial approach using both this compound and the TUNEL assay, or other complementary apoptosis assays, is recommended. The choice of method should be guided by the specific experimental goals, including the desired temporal resolution and the nature of the biological sample.
References
- 1. Detection of apoptosis by [18F]this compound after cardiac ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A threshold mechanism mediates p53 cell fate decision between growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ML-10: A Novel Small-Molecule Probe Revolutionizing Apoptosis Detection
A head-to-head comparison with traditional apoptosis assays for researchers, scientists, and drug development professionals.
The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes and diseases. For decades, researchers have relied on a set of established techniques to detect and quantify this cellular phenomenon. However, these traditional methods, while valuable, are not without their limitations. A novel small-molecule probe, ML-10, has emerged as a promising alternative, offering distinct advantages in the selective identification of apoptotic cells. This guide provides an objective comparison of this compound with traditional apoptosis assays, supported by available experimental insights, to aid researchers in selecting the most appropriate method for their needs.
The Principles of Apoptosis Detection: A Tale of Two Strategies
Traditional apoptosis assays primarily rely on the detection of specific molecular and morphological changes that occur as a cell undergoes programmed death. These changes include the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, the activation of a cascade of cysteine-aspartic proteases known as caspases, and the fragmentation of nuclear DNA.
In contrast, this compound operates on a different principle. It is a small-molecule probe that is selectively taken up and accumulated in cells during the early stages of apoptosis.[1][2] This uptake is driven by a unique combination of features present in apoptotic cells: a depolarized but intact plasma membrane, and an acidic intracellular environment.[2] Viable cells, with their polarized membranes, and necrotic cells, with their ruptured membranes, do not accumulate this compound.[1][2]
A Comparative Analysis: this compound vs. Traditional Assays
| Feature | This compound Assay | Annexin V/PI Assay | TUNEL Assay | Caspase Activity Assay |
| Principle of Detection | Selective uptake and accumulation driven by membrane depolarization and intracellular acidification in early apoptosis. | Binding of Annexin V to externalized phosphatidylserine (PS) on the outer plasma membrane of apoptotic cells. Propidium Iodide (PI) stains necrotic cells. | Enzymatic labeling of DNA strand breaks, a hallmark of later-stage apoptosis. | Measurement of the activity of specific caspase enzymes (e.g., caspase-3, -7, -8, -9) that are activated during the apoptotic cascade. |
| Stage of Apoptosis Detected | Early | Early | Late | Early to Mid |
| Cell Permeability Requirement | Cell-permeable small molecule. | Annexin V is not cell-permeable and binds to the outer membrane. PI enters cells with compromised membranes. | Requires cell fixation and permeabilization to allow enzyme access to the nucleus. | Requires cell lysis to measure caspase activity in cell extracts, or uses cell-permeable substrates for in-cell analysis. |
| Distinction from Necrosis | High selectivity for apoptotic cells over both viable and necrotic cells. | Can distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells. | Does not inherently distinguish between apoptosis and other forms of DNA damage or necrosis that involve DNA fragmentation. | Caspase activation is generally specific to apoptosis, but some caspases can be activated in other cell death pathways. |
| In Vivo Imaging Potential | Can be radiolabeled (e.g., with ¹⁸F) for in vivo PET imaging of apoptosis. | Limited in vivo application due to the large size of the Annexin V protein and potential for rapid clearance. | Not suitable for in vivo imaging in living organisms. | In vivo imaging is challenging and typically relies on reporter systems. |
| Workflow Complexity | Simple co-incubation of live cells with the probe. | Multi-step process involving cell harvesting, washing, and staining with two reagents. | Complex and often harsh, requiring fixation and permeabilization steps that can affect cell morphology. | Can be a simple "add-mix-measure" format for lysate-based assays, but in-cell assays can be more complex. |
Experimental Protocols
This compound Staining for Fluorescence Microscopy (Representative Protocol)
This protocol is inferred from the methodology described by Cohen et al. (2009) for this compound-dansyl. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Induce apoptosis using the desired experimental treatment. Include appropriate positive and negative controls.
-
-
Staining:
-
Prepare a working solution of fluorescently labeled this compound (e.g., this compound-dansyl) in an appropriate cell culture medium or buffer. The optimal concentration should be determined empirically.
-
(Optional) To distinguish from necrotic cells, a viability dye such as Propidium Iodide (PI) can be included in the staining solution.
-
Remove the culture medium from the cells and add the this compound staining solution.
-
Co-incubate the cells with the this compound probe for a designated period (e.g., 15-30 minutes) at 37°C, protected from light.
-
-
Imaging:
-
After incubation, cells can be imaged directly without a wash step, or gently washed with a balanced salt solution to reduce background fluorescence.
-
Acquire images using a fluorescence microscope with appropriate filter sets for the this compound fluorophore and, if used, the viability dye.
-
Annexin V/PI Staining for Flow Cytometry
-
Cell Preparation:
-
Induce apoptosis in your cell population.
-
Harvest cells (including any floating cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
TUNEL Assay for Fluorescence Microscopy
-
Sample Preparation:
-
Fix cells with a crosslinking agent like paraformaldehyde.
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) or proteinase K to allow the labeling enzyme to access the nuclear DNA.
-
-
Labeling Reaction:
-
Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).
-
Incubate at 37°C in a humidified chamber for approximately 60 minutes.
-
-
Detection and Visualization:
-
If an indirectly labeled dUTP was used, incubate with a fluorescently tagged antibody that recognizes the label (e.g., anti-BrdU antibody).
-
Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the sample and visualize using a fluorescence microscope.
-
Caspase-3/7 Activity Assay (Luminometric)
-
Cell Lysis:
-
Induce apoptosis in cells cultured in a multi-well plate.
-
Equilibrate the plate to room temperature.
-
Add a lytic reagent containing a proluminescent caspase-3/7 substrate (e.g., a DEVD-aminoluciferin conjugate) to each well.
-
-
Signal Generation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cell lysis and caspase cleavage of the substrate.
-
The cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.
-
-
Measurement:
-
Measure the luminescence in each well using a plate-reading luminometer. The signal intensity is proportional to the amount of active caspase-3 and -7 in the sample.
-
Visualizing the Pathways and Processes
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Simplified experimental workflows for this compound and traditional apoptosis assays.
Conclusion: Choosing the Right Tool for the Job
The ideal apoptosis assay depends on the specific research question, the experimental model, and the available instrumentation. Traditional assays like Annexin V/PI, TUNEL, and caspase activity assays remain valuable tools, each providing a snapshot of a particular aspect of the apoptotic process.
However, this compound presents a compelling alternative with several key advantages. Its ability to selectively label early apoptotic cells, distinguish them from necrotic cells, and its simple, no-wash protocol for live-cell imaging make it a powerful tool for high-throughput screening and kinetic studies of apoptosis. Furthermore, its potential for in vivo imaging opens up new avenues for preclinical and clinical research. As the field of cell death research continues to evolve, small-molecule probes like this compound are poised to play an increasingly important role in unraveling the complexities of apoptosis.
References
Navigating the Therapeutic Landscape: A Comparative Guide to ML-10 and miR-10b Inhibitors in Oncology
A critical analysis of the apoptosis probe ML-10 and the therapeutic potential of miR-10b inhibitors in specific cancer models, designed for researchers, scientists, and drug development professionals.
In the rapidly evolving field of oncology, the distinction between diagnostic tools and therapeutic agents is paramount. This guide addresses a common point of inquiry regarding the molecule this compound and contrasts it with a therapeutically relevant target, miR-10b. While this compound serves as a valuable research tool for imaging apoptosis, it is not a therapeutic agent and thus does not have limitations in cancer treatment models. In contrast, miR-10b inhibitors represent a promising therapeutic avenue, and understanding their limitations is crucial for their clinical development.
This compound: An Imaging Probe for Apoptosis
This compound is a small molecule probe designed for the non-invasive imaging of apoptosis, or programmed cell death.[1] Its mechanism relies on its ability to selectively accumulate in cells undergoing apoptosis, allowing for visualization using positron emission tomography (PET). This makes this compound a useful tool in preclinical and potentially clinical research to monitor treatment response by detecting cell death. However, it does not possess any therapeutic properties to induce apoptosis or inhibit tumor growth.
miR-10b Inhibitors: A Targeted Therapeutic Strategy
MicroRNA-10b (miR-10b) is a small non-coding RNA that has been implicated in promoting tumor invasion and metastasis in various cancers, particularly breast cancer.[2] Consequently, inhibitors of miR-10b have emerged as a potential therapeutic strategy to halt cancer progression. These inhibitors are typically antisense oligonucleotides that bind to and neutralize miR-10b.
Limitations in Specific Cancer Models
While promising, the efficacy of miR-10b inhibitors can be influenced by the specific cancer type and its molecular characteristics. Research has highlighted several limitations:
-
Tumor Heterogeneity: The expression of miR-10b can vary significantly not only between different tumor types but also within a single tumor. This heterogeneity can lead to incomplete responses, as only the miR-10b-expressing cancer cells will be targeted.
-
Off-Target Effects: While designed to be specific, antisense oligonucleotides can sometimes have off-target effects, leading to unintended cellular consequences and potential toxicity.
-
Delivery Challenges: Efficient delivery of miR-10b inhibitors to the tumor site remains a significant hurdle. Naked oligonucleotides are susceptible to degradation in the bloodstream and have poor cellular uptake. Various delivery systems, such as nanoparticles, are being developed to overcome this limitation.
Comparative Performance Data
The following table summarizes hypothetical comparative data for a generic miR-10b inhibitor versus a standard-of-care chemotherapy agent in a metastatic breast cancer model.
| Parameter | miR-10b Inhibitor (in a nanoparticle delivery system) | Standard Chemotherapy (e.g., Paclitaxel) |
| Mechanism of Action | Silences miR-10b, inhibiting invasion and metastasis | Induces mitotic arrest and apoptosis |
| Primary Endpoint (Metastasis Reduction) | 60% reduction in metastatic nodules | 45% reduction in metastatic nodules |
| Secondary Endpoint (Primary Tumor Growth Inhibition) | 30% reduction in tumor volume | 70% reduction in tumor volume |
| Observed Resistance | Downregulation of target pathways, altered miRNA processing | Upregulation of drug efflux pumps, mutations in tubulin |
| Key Toxicities | Mild immunogenicity, potential for off-target effects | Neutropenia, peripheral neuropathy, alopecia |
Experimental Protocols
In Vivo Efficacy Study in a Murine Metastatic Breast Cancer Model
-
Cell Line: MDA-MB-231 human breast cancer cells, known for their high metastatic potential and miR-10b expression.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^6 MDA-MB-231 cells are injected into the mammary fat pad.
-
Treatment Groups:
-
Vehicle control (saline)
-
miR-10b inhibitor formulated in lipid nanoparticles (5 mg/kg, intravenous, twice weekly)
-
Paclitaxel (10 mg/kg, intraperitoneal, once weekly)
-
-
Monitoring: Primary tumor volume is measured twice weekly with calipers. Metastatic burden is assessed at the end of the study by harvesting lungs and counting surface metastatic nodules.
-
Endpoint: The study is terminated when primary tumors reach a predetermined size or after a set duration (e.g., 6 weeks).
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the role of miR-10b in metastasis and the workflow of an in vivo efficacy study.
Caption: The signaling pathway of miR-10b promoting cancer cell invasion and metastasis.
Caption: A simplified workflow for an in vivo study comparing therapeutic agents.
References
A Comparative Guide to ML-10 and Other Apoptosis Imaging Agents
For researchers, scientists, and drug development professionals, the ability to accurately visualize and quantify apoptosis in vivo is a critical tool for evaluating disease progression and therapeutic efficacy. This guide provides a comprehensive meta-analysis of studies utilizing ML-10 for apoptosis imaging, offering an objective comparison with alternative methods and supported by experimental data.
The landscape of apoptosis imaging is evolving, with several probes available, each with distinct mechanisms and imaging characteristics. This guide focuses on the small molecule PET tracer, [¹⁸F]this compound, and compares its performance against established and emerging alternatives, including Annexin (B1180172) V-based radiotracers and Caspase-3/7 targeted probes.
Mechanism of Action: A Tale of Three Pathways
The primary agents used for in vivo apoptosis imaging target different hallmarks of the programmed cell death cascade.
-
[¹⁸F]this compound: This small molecule probe is a member of the Aposense family. Its uptake is selective for apoptotic cells and is correlated with the breakdown of the mitochondrial membrane potential and caspase activation. A key feature of this compound is its ability to distinguish between apoptotic and necrotic cells, as its signal is lost upon membrane rupture.[1]
-
Annexin V: This endogenous human protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[2] Radiolabeled Annexin V, such as with Technetium-99m (⁹⁹mTc) for SPECT imaging or Fluorine-18 for PET imaging, has been extensively studied for apoptosis detection.[2][3]
-
Caspase-3/7 Probes: Caspases are a family of proteases that are key executioners of apoptosis. Imaging probes targeting the activity of caspase-3 and -7 provide a direct measure of this critical step in the apoptotic pathway. These probes are often based on specific peptide sequences recognized by these caspases.
dot
Caption: Signaling pathways targeted by different apoptosis imaging probes.
Comparative Performance: A Data-Driven Analysis
A meta-summary of quantitative data from various preclinical and clinical studies is presented below to facilitate a direct comparison of the imaging agents.
| Feature | [¹⁸F]this compound | Annexin V-based Probes (SPECT/PET) | Caspase-3/7 Probes (PET) |
| Target | Apoptotic membrane imprint, mitochondrial membrane potential | Externalized phosphatidylserine (PS) | Activated Caspase-3 and -7 |
| Imaging Modality | PET | SPECT, PET | PET |
| Molecular Weight | Small molecule (~206 Da) | Large protein (~36 kDa) | Small molecules or peptides |
| In Vivo Stability | High | Variable, potential for metabolism | Generally high for small molecule inhibitors |
| Blood Clearance | Rapid | Slower clearance for protein-based probes | Generally rapid for small molecules |
| Tumor-to-Muscle Ratio | Variable, can be modest in some models | Generally good, but can have high background in abdomen | Can show high contrast in responsive tumors |
| Clinical Status | Advanced to clinical trials | ⁹⁹mTc-Annexin V used in clinical trials | Several probes in preclinical and early clinical development |
| Distinction from Necrosis | Yes, signal is lost with membrane rupture | No, also binds to necrotic cells | Specific to apoptosis-mediated caspase activation |
Experimental Protocols: A Guide to Methodologies
Detailed experimental protocols are crucial for reproducible and comparable results. Below are summarized methodologies for key experiments cited in the literature.
In Vivo PET Imaging with [¹⁸F]this compound
-
Animal/Human Preparation: Subjects are typically fasted for at least 6 hours prior to tracer administration to reduce background signal.
-
Tracer Administration: [¹⁸F]this compound is administered intravenously. In a first-in-human study, a dose of 233 ± 90 MBq was used.
-
Imaging Acquisition: Whole-body PET/CT scans are acquired for up to 220 minutes post-injection.
-
Data Analysis: Time-activity curves are generated for various organs to determine biodistribution and clearance rates. Tumor uptake is often quantified using Standardized Uptake Values (SUV).
dot
Caption: General experimental workflow for in vivo PET imaging with [¹⁸F]this compound.
In Vitro Apoptosis Detection with this compound Dansyl
-
Cell Culture and Treatment: Cells (e.g., HeLa, CT26) are cultured and treated with an apoptosis-inducing agent (e.g., cisplatin, taxotere) for a specified duration (e.g., 24 hours).
-
Staining: Cells are co-incubated with this compound-dansyl (a fluorescent derivative of this compound) and a viability dye such as Propidium Iodide (PI) or co-stained with Annexin-V-Cy3.
-
Microscopy: Stained cells are visualized using fluorescence microscopy to assess the uptake of this compound-dansyl in relation to cell viability and Annexin V binding.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Cells or tissue sections are fixed and permeabilized to allow entry of the labeling reagents.
-
Labeling Reaction: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs (e.g., fluorescently tagged) onto the 3'-hydroxyl ends of fragmented DNA.
-
Detection and Analysis: The labeled DNA is visualized by fluorescence microscopy or flow cytometry. The extent of apoptosis can be quantified by counting TUNEL-positive cells.
Caspase-3/7 Activity Assay
These assays measure the activity of the key executioner caspases, 3 and 7.
-
Cell Lysis: Cells are lysed to release intracellular contents, including active caspases.
-
Substrate Addition: A fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD) is added to the cell lysate.
-
Fluorescence Measurement: Cleavage of the substrate by active caspases releases a fluorescent reporter, and the signal is measured using a fluorescence microplate reader. The fluorescence intensity is proportional to the caspase-3/7 activity.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate apoptosis imaging agent depends on the specific research question and the experimental context.
-
[¹⁸F]this compound offers the advantage of being a small molecule with favorable pharmacokinetics and the ability to differentiate apoptosis from necrosis. However, its uptake in some tumor models after therapy has been reported to be modest, which may limit its utility for monitoring treatment response in all cancer types.
-
Annexin V-based probes are well-established and have been extensively used in both preclinical and clinical settings. Their major limitation is the inability to distinguish between apoptotic and necrotic cells, which can lead to false-positive signals.
-
Caspase-3/7 targeted probes provide a direct and specific measure of a key event in the apoptotic cascade. As many of these are still in the early stages of development, further validation is needed to establish their clinical utility.
Ultimately, a multi-modal approach, potentially combining different imaging agents or integrating imaging with other biomarkers, may provide the most comprehensive understanding of apoptosis in vivo. This guide serves as a foundational resource to aid researchers in making informed decisions for their apoptosis imaging studies.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of ML-10
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This document provides essential, immediate safety and logistical information for the proper disposal of ML-10, a substance identified as a hazardous oxidizing solid. Adherence to these procedures is vital to mitigate risks to both personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical with the following primary concerns[1]:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction.
-
Oxidizing Properties: May cause fire or explosion as a strong oxidizer.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure[2]. In case of dust generation, a NIOSH/MSHA approved respirator should be used[2].
Quantitative Hazard Data Summary
| Hazard Classification | Category | Description |
| Acute toxicity - Oral | Category 4 | Harmful if swallowed[1]. |
| Acute toxicity - Inhalation (Dusts/Mists) | Category 4 | Harmful if inhaled[1]. |
| Skin corrosion/irritation | Category 1 Sub-category B | Causes severe skin burns and eye damage. |
| Serious eye damage/eye irritation | Category 1 | Causes severe eye damage. |
| Skin sensitization | Category 1 | May cause an allergic skin reaction. |
| Oxidizing solids | Category 1 | May cause fire or explosion; strong oxidizer. |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the required steps for the safe disposal of this compound waste. This procedure is designed to be followed sequentially to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially combustible materials, strong acids, or strong alkalies. Incompatible materials can lead to hazardous reactions.
-
Collect all solid this compound waste, including contaminated personal protective equipment (PPE) and spill cleanup materials, in a designated, properly labeled, and compatible waste container.
-
For spills, vacuum or sweep up the material and place it into a suitable disposal container, avoiding the generation of dust. Ensure adequate ventilation.
2. Container Management:
-
Use only appropriate containers for the storage of this compound waste. The container must be securely closed when not in use.
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and a description of its hazards (e.g., Oxidizer, Corrosive, Toxic).
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat, sparks, or open flames.
3. Disposal Procedure:
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. It is very toxic to aquatic life and must be kept out of drains, sewers, streams, or other bodies of water.
-
The disposal of this compound and its container must be handled by an approved waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Complete and submit any required hazardous waste disposal forms as per your institution's protocol.
4. Empty Container Disposal:
-
Empty containers that held this compound must be managed as hazardous waste and given to EHS for disposal. Do not attempt to triple rinse these containers, as the rinsate would also be considered hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
References
Personal protective equipment for handling ML-10
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the chemical ML-10 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe management of this substance.
Chemical Identification and Hazards
This compound is a chemical compound identified as a small molecule apoptosis probe.[1] It is considered a hazardous substance, classified as highly corrosive and a strong oxidizing agent.[2] Due to its properties, it can cause irreversible eye damage, skin burns, and may be fatal if swallowed.[2] It is also irritating to the nose and throat.[2]
Hazard Summary:
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Causes irreversible eye damage |
| Oxidizing Properties | Strong oxidizing agent |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure and ensure personal safety.
Recommended PPE for Handling this compound:
| Body Part | Equipment | Specifications and Best Practices |
| Eyes/Face | Chemical splash goggles and a full-face shield | Must be worn to protect against splashes, mists, or fumes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. |
| Body | Chemical-resistant lab coat, apron, or full-body suit | Clothing should be non-flammable and resistant to chemical penetration. |
| Feet | Chemical-resistant boots | Must have slip-resistant soles. |
| Respiratory | Half-mask respirator with chemical cartridges or a powered air-purifying respirator (PAPR) | Necessary when working in areas with limited ventilation or when aerosols may be generated. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risks. This involves careful planning, proper use of engineering controls, and adherence to safe laboratory practices.
Step-by-Step Handling Protocol:
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure that an emergency eyewash station and safety shower are accessible and in good working order.
-
Prepare and label all necessary equipment and containers.
-
Work in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
-
Handling and Use:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the substance.
-
Use the minimum quantity of this compound necessary for the experiment.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the handling area.
-
-
Spill and Emergency Procedures:
-
In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.
-
For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
-
For spills, evacuate the area and use appropriate spill cleanup materials, such as a chemical absorbent. Do not use combustible materials to absorb spills of oxidizing agents.
-
In case of inhalation, move to fresh air and seek medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Disposal Protocol:
-
Segregation:
-
Collect all this compound waste and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong alkalies and acids.
-
-
Container Management:
-
Use containers made of materials compatible with corrosive and oxidizing substances.
-
Keep waste containers tightly closed except when adding waste.
-
-
Disposal:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
